1-Isopropylpiperidin-4-amine dihydrochloride
Description
The exact mass of the compound 1-Isopropylpiperidin-4-amine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Isopropylpiperidin-4-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropylpiperidin-4-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-propan-2-ylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)10-5-3-8(9)4-6-10;;/h7-8H,3-6,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGRHIQRVYJCIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590442 | |
| Record name | 1-(Propan-2-yl)piperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534596-29-7 | |
| Record name | 1-(Propan-2-yl)piperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)piperidin-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Elucidation of 1-Isopropylpiperidin-4-amine Dihydrochloride
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 1-Isopropylpiperidin-4-amine dihydrochloride, a piperidine derivative of interest in pharmaceutical research and development. Moving beyond a simple recitation of methods, this document details the strategic application and integration of modern analytical techniques, including mass spectrometry, infrared spectroscopy, multi-dimensional nuclear magnetic resonance, and X-ray crystallography. We emphasize the causality behind experimental choices and the logic of data integration, presenting a self-validating workflow designed for researchers, chemists, and drug development professionals. The guide includes detailed experimental protocols, predicted data tables, and logical-flow diagrams to provide a field-proven approach to unambiguous molecular characterization.
Introduction: The Imperative for Unambiguous Characterization
In the landscape of drug discovery and development, the precise molecular structure of an active pharmaceutical ingredient (API) is its fundamental identity. 1-Isopropylpiperidin-4-amine is a small molecule containing a piperidine scaffold, a privileged structure in medicinal chemistry due to its prevalence in many natural products and synthetic pharmaceuticals.[1] Its dihydrochloride salt form enhances stability and aqueous solubility, making it suitable for various research applications.[2]
The confirmation of its structure, 1-propan-2-ylpiperidin-4-amine dihydrochloride, is not merely an academic exercise. It is a critical prerequisite for:
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Pharmacological Relevance: Ensuring that the biological activity observed is attributable to the correct molecular entity.
-
Intellectual Property: Defining the precise chemical matter for patent protection.
-
Regulatory Compliance: Meeting the stringent characterization requirements of agencies like the FDA and EMA.
-
Reproducibility: Guaranteeing that research and manufacturing processes are consistent and reliable.
This guide outlines a multi-technique, orthogonal approach to confirm the hypothesized structure shown in Figure 1, ensuring the highest level of scientific integrity.

The Strategic Workflow: An Integrated Analytical Approach
The structural elucidation process is a logical puzzle where each analytical technique provides a unique piece of evidence. No single method is sufficient; their combined power provides a self-validating system. The overall strategy is to move from foundational data (molecular formula) to functional groups, then to the precise atomic connectivity, and finally to the three-dimensional arrangement of atoms.
Mass Spectrometry (MS): Defining the Molecular Boundaries
Expertise & Experience: The first step is to confirm the molecular weight and elemental composition. For a pre-protonated salt like this, Electrospray Ionization (ESI) is the technique of choice due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.
Experimental Protocol: ESI-MS
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Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or water.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Ionization Mode: Positive ESI mode (+ESI).
-
Data Acquisition: Acquire the full scan spectrum over a mass range of m/z 50-500.
-
Analysis: Identify the key ionic species. The free base has a molecular weight of 142.24 g/mol .[3] We anticipate observing ions corresponding to the protonated free base and the dication.
Data Presentation: Predicted Mass Spectral Peaks
| Ion Species | Formula | Calculated m/z | Interpretation |
| [M+H]+ | [C8H19N2]+ | 143.1543 | The singly protonated molecular ion of the free base. Confirms the mass of the core molecule. |
| [M+2H]2+ | [C8H20N2]2+ | 72.0808 | The doubly protonated molecular ion (dication), expected for a diamine. Confirms the presence of two basic centers. |
Trustworthiness: The observation of both [M+H]+ and [M+2H]2+ provides strong evidence for a diamine structure. High-resolution measurement allows for formula confirmation, distinguishing it from other potential isobaric compounds. The fragmentation pattern, often involving alpha-cleavage adjacent to the nitrogen, can further support the presence of the piperidine ring and isopropyl group.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: FTIR is a rapid and effective method to identify the functional groups present. For the dihydrochloride salt, the characteristic absorptions of primary and tertiary amines are significantly altered by protonation. The free primary amine N-H stretches are replaced by the broad, strong absorptions of a primary ammonium group (-NH3+), and the tertiary piperidine nitrogen becomes a tertiary ammonium salt (>N+H-).
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Mix ~1 mg of the finely ground sample with ~100 mg of dry potassium bromide (KBr) powder.
-
Pellet Formation: Compress the mixture in a hydraulic press to form a transparent pellet.
-
Data Acquisition: Obtain the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan with an empty sample compartment.
Data Presentation: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale & Interpretation |
| ~3200-2800 | Strong, Broad | N⁺-H Stretches | Overlapping stretches from the primary (-NH3+) and tertiary (>N+H-) ammonium groups. This broadness is a hallmark of hydrogen-bonded amine salts.[4] |
| ~2980-2850 | Medium-Strong | C-H Stretches | Aliphatic C-H stretching from the piperidine ring and isopropyl group. |
| ~1620-1560 | Medium | N⁺-H Bending (Asymmetric) | Characteristic asymmetric bending (scissoring) of the -NH3+ group.[4] |
| ~1500 | Medium | N⁺-H Bending (Symmetric) | Symmetric bending ("umbrella" mode) of the -NH3+ group. |
| ~1250-1020 | Medium-Weak | C-N Stretches | Stretching vibrations of the C-N bonds within the molecule.[5] |
Trustworthiness: The presence of the very broad N⁺-H stretch centered around 3000 cm⁻¹ and the distinct ammonium bending modes are highly diagnostic for an amine salt, validating the dihydrochloride nature of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
Expertise & Experience: NMR is the most powerful technique for elucidating the complete covalent structure of an organic molecule in solution. A combination of 1D and 2D experiments allows for the unambiguous assignment of all proton and carbon signals and reveals their connectivity.
Experimental Protocol: NMR Sample Preparation & Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the sample in 0.6 mL of a deuterated solvent. Deuterium oxide (D₂O) is a good choice due to the salt's solubility, but it will cause the exchange and disappearance of the labile N-H protons. For observation of N-H protons, DMSO-d₆ is a suitable alternative.
-
1D Spectra Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra.
-
2D Spectra Acquisition: Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra to establish connectivities.
Data Presentation: Predicted ¹H and ¹³C NMR Data (in D₂O)
Note: Chemical shifts are predictive and may vary based on concentration and pH. Labile N-H protons are not observed in D₂O.
Table: Predicted ¹H NMR Data
| Label | Approx. δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-a | 3.6 - 3.8 | Heptet | 1H | Isopropyl -CH |
| H-b | 1.3 - 1.4 | Doublet | 6H | Isopropyl -CH₃ |
| H-c | 3.5 - 3.7 | Multiplet | 2H | Piperidine H-2/6 (axial/eq) |
| H-d | 3.1 - 3.3 | Multiplet | 2H | Piperidine H-2/6 (axial/eq) |
| H-e | 3.3 - 3.5 | Multiplet | 1H | Piperidine H-4 |
| H-f | 2.2 - 2.4 | Multiplet | 2H | Piperidine H-3/5 (axial/eq) |
| H-g | 1.9 - 2.1 | Multiplet | 2H | Piperidine H-3/5 (axial/eq) |
Table: Predicted ¹³C NMR Data
| Label | Approx. δ (ppm) | Assignment |
|---|---|---|
| C-a | 60 - 65 | Isopropyl -CH |
| C-b | 16 - 19 | Isopropyl -CH₃ |
| C-c | 50 - 55 | Piperidine C-2/6 |
| C-d | 45 - 50 | Piperidine C-4 |
| C-e | 25 - 30 | Piperidine C-3/5 |
Trustworthiness through 2D NMR Correlations
The true power of NMR lies in the web of correlations from 2D experiments which validate the proposed structure.
-
COSY: Confirms proton-proton adjacencies, such as the coupling between the isopropyl methine (H-a) and methyls (H-b), and the sequential couplings around the piperidine ring (H-c/d -> H-f/g -> H-e).
-
HSQC: Directly links each proton to its attached carbon, assigning the signals listed in the tables above.
-
HMBC: This is the ultimate tool for mapping the molecular skeleton. Key expected correlations that would lock in the structure include:
-
From the isopropyl methyl protons (H-b ) to the isopropyl methine carbon (C-a ) and, critically, to the piperidine carbons adjacent to the nitrogen (C-c ). This proves the isopropyl group is attached to the piperidine nitrogen.
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From the piperidine proton at the 4-position (H-e ) to the carbons at the 2, 3, 5, and 6 positions (C-c , C-e ), confirming its position on the ring.
-
X-ray Crystallography: The Gold Standard
Expertise & Experience: While the combination of MS and NMR provides definitive proof of structure in solution, single-crystal X-ray diffraction provides an unambiguous picture of the molecule's three-dimensional structure in the solid state.[6] It reveals precise bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair conformation), and confirms the location of the chloride counter-ions and the protonation states of the nitrogen atoms.[7]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. It involves slowly evaporating a solvent from a concentrated solution of the compound. Various solvents and solvent mixtures (e.g., ethanol/ether, methanol/isopropanol) should be screened.[8]
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Crystal Selection: A suitable single crystal (typically <0.5 mm) is selected under a microscope and mounted on the diffractometer.
-
Data Collection: The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final structure.
Trustworthiness: A successfully refined crystal structure is considered definitive proof of molecular structure and constitution. It validates all findings from the other spectroscopic methods and provides additional insights into solid-state packing and intermolecular interactions, such as hydrogen bonding between the ammonium groups and the chloride ions.
Conclusion: Synthesis of Evidence
The structural elucidation of 1-Isopropylpiperidin-4-amine dihydrochloride is achieved not by a single measurement, but by the logical synthesis of complementary data from an orthogonal set of analytical techniques.
Mass spectrometry establishes the molecular formula. FTIR confirms the presence and salt nature of the amine functional groups. A full suite of 1D and 2D NMR experiments pieces together the atomic connectivity, mapping the carbon-hydrogen skeleton and proving the specific isomeric arrangement. Finally, X-ray crystallography provides the ultimate, unambiguous confirmation in the solid state. This rigorous, multi-faceted approach ensures the highest degree of confidence in the molecular structure, forming a solid foundation for all subsequent research and development activities.
References
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- 2. Buy N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride [smolecule.com]
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- 8. chemrevlett.com [chemrevlett.com]
The Piperidine Scaffold: A Privileged Motif Driving Diverse Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most significant and versatile structural motifs in medicinal chemistry.[1] Its prevalence in a vast number of natural products, approved pharmaceuticals, and clinical candidates underscores its status as a "privileged scaffold."[2][3] This is attributed to its unique conformational flexibility, which allows for optimal binding to a wide array of biological targets, and its physicochemical properties that often impart favorable pharmacokinetic profiles.[3] This technical guide provides a comprehensive exploration of the diverse biological activities of piperidine derivatives, delving into their mechanisms of action across key therapeutic areas, including oncology, inflammation, neurodegenerative disorders, and infectious diseases. We will further explore detailed, field-proven experimental protocols for the evaluation of these activities and conclude with an overview of seminal synthetic strategies for accessing this critical heterocyclic system.
The Piperidine Core: A Foundation for Pharmacological Diversity
The piperidine moiety's success in drug discovery is not coincidental. Its chair and boat conformations allow for precise three-dimensional arrangements of substituents, facilitating high-affinity interactions with enzyme active sites and receptor binding pockets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, contributing to the molecule's overall binding energy and solubility.[3] This inherent versatility has led to the development of piperidine-containing drugs across more than twenty pharmaceutical classes, including analgesics, antipsychotics, antihistamines, and anticancer agents.[1][4]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Piperidine derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and inflammation.[2]
Modulation of Key Signaling Pathways
Many piperidine-containing compounds exert their anticancer effects by interfering with critical intracellular signaling cascades that are often dysregulated in cancer.[2] Notably, pathways such as STAT-3, NF-κB, and PI3K/Akt are frequently implicated.[5] For instance, piperine, a well-known alkaloid from black pepper, has been shown to inhibit the proliferation of breast cancer cells by interfering with the phosphatidylinositol-3-kinase/Akt signaling pathway.[5]
Induction of Apoptosis
A key strategy in cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Piperidine derivatives have been shown to trigger apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), activation of caspases, and modulation of the Bax/Bcl-2 protein ratio.[5]
Table 1: In Vitro Cytotoxic Activity of Selected Piperidine Derivatives
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [2] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [2] | |
| Compound 17a | PC3 | Prostate | 0.81 | [2] |
| MGC803 | Gastric | 1.09 | [2] | |
| MCF-7 | Breast | 1.30 | [2] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [2] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [2] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[6] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[6]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the piperidine derivative and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.[7]
-
Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[7]
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[7]
Causality Behind Experimental Choices: The incubation time with the compound is crucial for observing its cytotoxic or cytostatic effects. The subsequent incubation with MTT allows for the enzymatic conversion only in viable cells, thus providing a direct correlation between the intensity of the purple color and the number of living cells.[6]
Anti-inflammatory Effects: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases. Piperidine derivatives, particularly piperine, have demonstrated potent anti-inflammatory properties.
Inhibition of NF-κB and MAPK Signaling Pathways
The transcription factor NF-κB is a master regulator of the inflammatory response.[8] Piperine has been shown to suppress inflammation by inhibiting the activation of NF-κB and mitogen-activated protein kinase (MAPK) pathways.[8][9] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][10]
Caption: Inhibition of NF-κB and MAPK pathways by piperidine derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is widely used to assess the anti-inflammatory activity of compounds.[11]
Methodology:
-
Animal Acclimatization: Acclimate rats or mice to the experimental conditions.
-
Compound Administration: Administer the piperidine derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally.[11]
-
Induction of Edema: After a specific time (e.g., one hour), inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[11]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.[11]
-
Data Analysis: Calculate the percentage of inhibition of edema compared to the control group.
Self-Validating System: The inclusion of a positive control (a known anti-inflammatory drug) and a vehicle control group ensures that the observed effects are due to the test compound and not other factors. The biphasic nature of the carrageenan response allows for the study of different mediators of inflammation.
Neuroprotective Applications: Combating Neurodegeneration
Piperidine derivatives have emerged as promising therapeutic agents for neurodegenerative disorders like Alzheimer's disease.
Acetylcholinesterase Inhibition
A key therapeutic strategy for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.[12] Donepezil, a piperidine-based drug, is a well-known AChE inhibitor.[13] The benzylpiperidine moiety of donepezil binds to the catalytic anionic site (CAS) of AChE, while the indanone ring interacts with the peripheral anionic site (PAS).[13][14]
Caption: Mechanism of AChE inhibition by piperidine derivatives.
Antimicrobial and Antioxidant Potential
Piperidine derivatives have also demonstrated a broad spectrum of antimicrobial and antioxidant activities.
Antimicrobial Mechanisms
The antimicrobial action of some piperidine derivatives is linked to their ability to disrupt the cell membranes of microorganisms, leading to cell lysis.[15] They have shown activity against both Gram-positive and Gram-negative bacteria.[3]
Antioxidant Activity and DPPH Assay
The antioxidant capacity of piperidine derivatives can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[16] DPPH is a stable free radical that is reduced in the presence of an antioxidant, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.[17][18]
Experimental Protocol: DPPH Radical Scavenging Assay
Methodology:
-
DPPH Solution Preparation: Prepare a methanolic solution of DPPH (e.g., 7.9 mg in 100 mL).[19]
-
Reaction Mixture: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the piperidine derivative at various concentrations.[19]
-
Incubation: Incubate the plate in the dark at 37°C for 30 minutes.[19]
-
Absorbance Measurement: Measure the absorbance at 520 nm.[19]
-
Calculation: Calculate the percentage of radical scavenging activity.
Rationale: The DPPH assay provides a rapid and straightforward method to screen for antioxidant activity.[17] The use of a standard antioxidant, such as Trolox or ascorbic acid, allows for the quantification of the antioxidant capacity of the test compounds.
Synthetic Strategies for Accessing Piperidine Derivatives
The synthesis of piperidine rings is a well-established area of organic chemistry, with numerous methods available.
Hydrogenation of Pyridine Derivatives
One of the most common methods for synthesizing piperidines is the hydrogenation of corresponding pyridine precursors. This can be achieved using various catalysts, such as palladium on carbon, in the presence of a hydrogen source like hydrogen gas or ammonium formate.[20]
Intramolecular Cyclization Reactions
Intramolecular reactions, such as the aza-Michael reaction and metal-catalyzed cyclizations, are powerful tools for the stereoselective synthesis of substituted piperidines.[4][21] These methods often allow for the construction of complex piperidine scaffolds from acyclic precursors.
Caption: Common synthetic routes to piperidine derivatives.
Conclusion and Future Perspectives
The piperidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its remarkable versatility and proven track record in approved drugs ensure its continued importance in medicinal chemistry. Future research will likely focus on the development of novel synthetic methodologies to access increasingly complex and diverse piperidine derivatives. Furthermore, a deeper understanding of the molecular mechanisms underlying their biological activities will pave the way for the design of more potent and selective drug candidates with improved therapeutic indices. The integration of computational methods with traditional medicinal chemistry approaches will undoubtedly accelerate the journey of piperidine derivatives from the laboratory to the clinic.
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Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics | Request PDF. (2024). Retrieved from [Link]
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Pradeep, P. S., et al. (2024). Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential. BioFactors. [Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). Retrieved from [Link]
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Shode, F. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pure and Applied Chemistry, 9(8), 167-174. [Link]
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Tail Flick Test - Maze Engineers. (n.d.). Retrieved from [Link]
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2.7. Carrageenan-induced paw edema assay - Bio-protocol. (n.d.). Retrieved from [Link]
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Fereydouni, N., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, 19(6), 632-643. [Link]
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(PDF) Antimicrobial and antioxidant activities of piperidine derivatives - ResearchGate. (2016). Retrieved from [Link]
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DPPH Radical Scavenging Assay - MDPI. (n.d.). Retrieved from [Link]
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Salvemini, D., et al. (2001). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 133(5), 705-715. [Link]
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Piperidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Sajjadi, S. E., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports, 9(1), 1-13. [Link]
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Tail flick test - Wikipedia. (n.d.). Retrieved from [Link]
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DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. (n.d.). Retrieved from [Link]
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Zhai, W. J., et al. (2017). Piperine Plays an Anti-Inflammatory Role in Staphylococcus aureus Endometritis by Inhibiting Activation of NF-κB and MAPK Pathways in Mice. Evidence-Based Complementary and Alternative Medicine, 2017, 8585972. [Link]
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O'Hagan, D. (2000). Asymmetric routes to substituted piperidines. Chemical Communications, (21), 2047-2055. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC. (2013). Retrieved from [Link]
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Carrageenan-Induced Paw Edema in the Rat and Mouse - ResearchGate. (2025). Retrieved from [Link]
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(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). Retrieved from [Link]
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An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes - ProQuest. (n.d.). Retrieved from [Link]
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Foley, D. J., et al. (2018). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of methyl-substituted pipecolinates. Organic & Biomolecular Chemistry, 16(44), 8573-8586. [Link]
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Tail Flick 疼痛閃尾測試. (n.d.). Retrieved from [Link]
-
Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC. (n.d.). Retrieved from [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]
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DPPH radical scavenging activity - Marine Biology. (n.d.). Retrieved from [Link]
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Synthetic route and chemical structures of piperidine derivatives - ResearchGate. (n.d.). Retrieved from [Link]
-
Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents - Longdom. (n.d.). Retrieved from [Link]
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Pradeep, C. R., & Kuttan, G. (2004). Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells. International Immunopharmacology, 4(13), 1795-1803. [Link]
-
KEGG PATHWAY Database - Genome.jp. (2025). Retrieved from [Link]
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An In-depth Technical Guide to the Proposed Mechanism of Action of 1-Isopropylpiperidin-4-amine dihydrochloride
This guide provides a comprehensive exploration of the putative mechanism of action of 1-Isopropylpiperidin-4-amine dihydrochloride, a piperidine derivative with potential applications in pharmaceutical development.[1][2] Given the limited direct research on this specific molecule, this document synthesizes information from structurally related compounds to propose a scientifically grounded hypothesis for its biological activity and outlines a detailed experimental framework for its validation.
Introduction to 1-Isopropylpiperidin-4-amine dihydrochloride
1-Isopropylpiperidin-4-amine dihydrochloride belongs to the 4-aminopiperidine class of compounds, which are recognized as important scaffolds in medicinal chemistry.[3][4] The piperidine ring is a common motif in a wide range of biologically active molecules, and its derivatives have shown diverse pharmacological activities. The subject compound is a dihydrochloride salt, which typically enhances solubility and stability for research and development purposes.[1]
Chemical Structure and Properties:
| Property | Value |
| Molecular Formula | C8H20Cl2N2 |
| Molecular Weight | 215.17 g/mol |
| Synonyms | 1-Isopropyl-4-piperidinamine dihydrochloride, 4-Amino-1-isopropylpiperidine dihydrochloride |
Proposed Mechanism of Action: Insights from Structural Analogs
Based on the biological activities of structurally similar compounds, two primary hypotheses for the mechanism of action of 1-Isopropylpiperidin-4-amine dihydrochloride are proposed:
Modulation of Monoamine Neurotransmitter Systems
A closely related analog, N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride, has been suggested to interact with dopaminergic and serotonergic systems.[1] This leads to the primary hypothesis that 1-Isopropylpiperidin-4-amine dihydrochloride may act as a modulator of dopamine and/or serotonin receptors.
-
Dopaminergic Activity: The compound may exhibit affinity for dopamine receptors (D1-D5), potentially acting as an agonist, antagonist, or partial agonist. Such interactions are crucial in regulating mood, motivation, and motor control.[1]
-
Serotonergic Activity: Similarly, it could interact with serotonin receptors (5-HT), which are implicated in a wide range of physiological and psychological processes, including mood, anxiety, and cognition.[1]
The proposed signaling pathways for these interactions are illustrated below:
Caption: Proposed interaction with dopaminergic and serotonergic pathways.
Antifungal Activity through Ergosterol Biosynthesis Inhibition
Research on other 4-aminopiperidine derivatives has revealed potent antifungal activity.[5] This activity is often attributed to the inhibition of enzymes involved in the ergosterol biosynthesis pathway, a critical component of fungal cell membranes. Therefore, a secondary hypothesis is that 1-Isopropylpiperidin-4-amine dihydrochloride may possess antifungal properties.
Experimental Validation of the Proposed Mechanisms
A rigorous experimental plan is essential to elucidate the true mechanism of action. The following protocols provide a roadmap for this investigation.
Workflow for Investigating Monoaminergic Activity
Caption: Workflow for validating neuromodulatory activity.
3.1.1. Receptor Binding Assays
-
Objective: To determine the binding affinity of 1-Isopropylpiperidin-4-amine dihydrochloride to a panel of dopamine and serotonin receptors.
-
Methodology:
-
Prepare cell membranes expressing the target receptors (e.g., HEK293 cells transfected with D2 or 5-HT2A receptors).
-
Incubate the membranes with a radiolabeled ligand specific for the receptor of interest.
-
Add increasing concentrations of 1-Isopropylpiperidin-4-amine dihydrochloride.
-
After incubation, separate bound from unbound radioligand by rapid filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the inhibition constant (Ki) from the competition binding data.
-
Hypothetical Binding Affinity Data:
| Receptor | Ki (nM) |
| Dopamine D2 | 50 |
| Dopamine D3 | 120 |
| Serotonin 5-HT1A | 85 |
| Serotonin 5-HT2A | 200 |
3.1.2. Functional Assays
-
Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptors.
-
Methodology (cAMP Assay for Gs/Gi-coupled receptors):
-
Culture cells expressing the target receptor.
-
Treat the cells with varying concentrations of 1-Isopropylpiperidin-4-amine dihydrochloride.
-
For antagonist testing, co-treat with a known agonist.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.
-
Plot the dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Workflow for Investigating Antifungal Activity
Caption: Workflow for validating antifungal activity.
3.2.1. Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a panel of pathogenic fungi.
-
Methodology:
-
Prepare a serial dilution of 1-Isopropylpiperidin-4-amine dihydrochloride in a microtiter plate.
-
Inoculate each well with a standardized suspension of fungal cells (e.g., Candida albicans, Aspergillus fumigatus).
-
Incubate the plates under appropriate conditions.
-
Determine the MIC as the lowest concentration with no visible fungal growth.
-
Hypothetical MIC Data:
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 8 |
| Aspergillus fumigatus | 16 |
| Cryptococcus neoformans | 32 |
Conclusion and Future Directions
The available evidence from structurally related compounds suggests that 1-Isopropylpiperidin-4-amine dihydrochloride is a promising candidate for further investigation, with potential activities as a neuromodulator or an antifungal agent. The experimental protocols outlined in this guide provide a clear path for elucidating its precise mechanism of action. Future research should focus on in vivo studies to assess its efficacy and safety profile in relevant disease models.
References
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PubMed. (n.d.). Synthesis and in vivo antimalarial evaluation of isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate. Retrieved from [Link]
- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
-
MDPI. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Propan-2-yl)piperidin-4-amine. Retrieved from [Link]
- Google Patents. (n.d.). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
-
PubChem. (n.d.). N-Phenylpiperidin-4-amine dihydrochloride. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]
-
PubMed. (n.d.). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Retrieved from [Link]
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- 5. mdpi.com [mdpi.com]
Potential therapeutic targets of 1-Isopropylpiperidin-4-amine dihydrochloride
A Technical Guide to Therapeutic Targeting and Medicinal Chemistry Applications[1][2][3]
Executive Summary
1-Isopropylpiperidin-4-amine dihydrochloride (CAS: 1039862-23-1 for the salt; 127285-08-9 for free base) is not merely a reagent; it is a privileged scaffold in modern medicinal chemistry.[1][2] It serves as a critical pharmacophore in the design of ligands for G-Protein Coupled Receptors (GPCRs) and ion channels. Its structural duality—comprising a basic amine for electrostatic anchoring and a bulky isopropyl group for hydrophobic pocket filling—makes it a cornerstone in Fragment-Based Drug Discovery (FBDD).[1][2]
This guide dissects the therapeutic utility of this moiety, moving beyond its identity as a building block to its role as a functional determinant in drug candidates for inflammation, neuropathic pain, and CNS disorders.
Part 1: Physicochemical & Structural Profiling
To effectively deploy this scaffold, researchers must understand its behavior in a biological system.
| Property | Value / Characteristic | Impact on Drug Design |
| Basicity (pKa) | ~10.5 (Piperidine Nitrogen) | Ensures protonation at physiological pH (7.4), facilitating salt-bridge formation with conserved Asp/Glu residues in GPCRs.[1][2] |
| Lipophilicity (LogP) | ~1.6 (Free Base) | The isopropyl group adds steric bulk and lipophilicity compared to a methyl group, improving blood-brain barrier (BBB) penetration and metabolic stability against N-dealkylation.[1][2] |
| Topology | Chair Conformation | The 4-amino group provides a vector for extending into the "orthosteric" binding site, while the isopropyl group anchors the molecule in "allosteric" or hydrophobic vestibules.[1] |
| Salt Form | Dihydrochloride (2HCl) | Provides enhanced solubility and stability for storage; must be neutralized (free-based) prior to nucleophilic substitution reactions.[1][2] |
Part 2: Primary Therapeutic Targets[2]
1. Chemokine Receptor 2 (CCR2) Antagonists
Therapeutic Area: Fibrosis, Rheumatoid Arthritis, Atherosclerosis. Mechanism of Action: The 1-isopropylpiperidin-4-amine motif mimics the cationic nature of the endogenous ligand (MCP-1/CCL2) N-terminus.[1][2]
-
The Anchor: The protonated piperidine nitrogen forms a critical ionic bond (salt bridge) with the conserved Glu291 residue in the transmembrane bundle of CCR2.
-
The Shield: The isopropyl group occupies a hydrophobic sub-pocket, preventing water access to the salt bridge and increasing the residence time of the drug on the receptor.
-
Case Study: This scaffold is structurally homologous to the core of PF-4136309 (Pfizer), a high-affinity CCR2 antagonist where the piperidine amine is essential for potency.[1][2]
2. Sigma-1 Receptor (
1R) Ligands
Therapeutic Area: Neuropathic Pain, Neuroprotection, Alzheimer's Disease.[1][2] Mechanism of Action: Sigma-1 receptors possess a distinct "N-alkyl binding pocket."[1][2]
-
Binding Mode: High-affinity
1 ligands require a basic nitrogen flanked by hydrophobic regions.[1][2] The isopropyl group provides the necessary steric bulk to fit the hydrophobic vestibule formed by Tyr103 and Leu105, while the amine interacts with Asp126 . -
Functional Outcome: Agonists utilizing this scaffold promote neuroplasticity (via BDNF secretion), while antagonists (often created by bulky acylation of the 4-amino group) effectively block sensitization in chronic pain models.[2]
3. Serotonin 5-HT4 Receptor Agonists
Therapeutic Area: Gastroparesis, Chronic Constipation, Cognitive Enhancement.[1][2] Mechanism of Action: The scaffold serves as a bioisostere for the tropane ring found in older agents like cisapride.
-
Receptor Interaction: The 4-amino group acts as a hydrogen bond donor to Asp100 in the 5-HT4 receptor.[1][2]
-
Selectivity: The isopropyl substituent reduces affinity for hERG channels (a common cardiac liability in this class) compared to larger benzyl or phenethyl substituents, improving the cardiac safety profile.
Part 3: Mechanistic Visualization (Signaling & SAR)[1][2]
The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the downstream signaling pathways modulated by this scaffold.
Caption: SAR Logic Flow.[1][2] The scaffold's structural features (blue) map to specific molecular interactions (grey), driving selectivity across three distinct receptor classes (red, yellow, green).
Part 4: Experimental Protocols
Protocol A: Synthesis of a CCR2 Antagonist Library
Objective: To couple the 1-isopropylpiperidin-4-amine scaffold to a carboxylic acid "warhead" to create a functional antagonist.[1][2]
Reagents:
Step-by-Step Methodology:
-
Free-Basing (In Situ): Dissolve the dihydrochloride salt in DMF. Add 2.0 equivalents of DIPEA and stir for 10 minutes at Room Temperature (RT) to neutralize the HCl salts.
-
Activation: In a separate vial, dissolve the Carboxylic Acid Core in DMF. Add HATU and 2.0 equivalents of DIPEA. Stir for 5 minutes to form the active ester.
-
Coupling: Transfer the activated acid solution dropwise into the amine solution.
-
Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS (Look for M+1 peak corresponding to the amide product).[1][2]
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and Brine.
-
Purification: Flash column chromatography (DCM/MeOH gradient). The isopropyl group makes the product relatively polar; ensure the gradient reaches 10% MeOH if necessary.
Protocol B: Radioligand Binding Assay (CCR2)
Objective: To validate the affinity (
Materials:
-
Membranes expressing human CCR2 (hCCR2).
-
Radioligand: [
I]-MCP-1 (CCL2).[1][2] -
Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.
Workflow:
-
Preparation: Thaw hCCR2 membranes and dilute in Assay Buffer.
-
Competition: In a 96-well plate, add:
-
Incubation: Incubate for 60 minutes at RT with gentle shaking.
-
Termination: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold wash buffer.[1][2]
-
Quantification: Measure radioactivity (CPM) in a scintillation counter.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.[1][2]
Part 5: Future Outlook & Link Integrity
The 1-isopropylpiperidin-4-amine scaffold is currently evolving into Dual-Target Ligands .[1][2] Recent literature suggests that linking this scaffold to histamine H3 pharmacophores creates dual H3/Sigma-1 antagonists, offering a synergistic approach to treating cognitive deficits in schizophrenia [1].[1][2]
References
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Source: European Journal of Medicinal Chemistry (via PubMed/UGR) Significance: Validates the piperidine scaffold as a "privileged structure" for dual-targeting GPCRs. URL:[Link]
-
Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. Source: ACS Medicinal Chemistry Letters (PMC) Significance:[2] Establishes the aminopiperidine/pyrrolidine motif as the standard for CCR2 antagonism. URL:[Link]
-
Development of Selective Sigma-1 Receptor Ligands with Antiallodynic Activity. Source: European Journal of Medicinal Chemistry Significance:[4][5] Demonstrates the use of piperidine scaffolds in treating neuropathic pain via Sigma-1 modulation. URL:[Link]
-
PubChem Compound Summary: 1-Isopropylpiperidin-4-amine. Source: National Center for Biotechnology Information (NCBI) Significance:[2] Authoritative source for physicochemical data (pKa, LogP) and safety classification. URL:[Link][1][2]
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- 3. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]
Technical Guide: Evaluating the Neurological Potential of the 1-Isopropylpiperidin-4-amine Scaffold
[1][2]
Executive Summary
1-Isopropylpiperidin-4-amine dihydrochloride (CAS: 127285-08-9 for free base; salt forms vary) represents a "privileged structure" in neuropharmacology.[1][2] While often utilized as a synthetic intermediate, this moiety possesses intrinsic biological relevance due to its structural congruence with endogenous monoamines.[1][2]
This guide provides a technical roadmap for researchers investigating this scaffold. It moves beyond basic chemical properties to address the neurological potential —specifically its utility in designing ligands for G-Protein Coupled Receptors (GPCRs) and Sigma receptors—and the critical safety liabilities (hERG inhibition) associated with the piperidine class.[2]
Part 1: Chemical & Structural Basis for Neurological Activity[1]
The Pharmacophore
The 1-isopropylpiperidin-4-amine core functions as a bioisostere for the ethylenediamine motif found in many neurotransmitters.[1] Its neurological potential is governed by two key structural features:
-
The Isopropyl "Tail": Unlike a methyl group, the isopropyl moiety significantly increases lipophilicity (
), enhancing Blood-Brain Barrier (BBB) permeability.[1][2] It also provides steric bulk that can fill hydrophobic pockets in receptors (e.g., the orthosteric site of Muscarinic M1 or the S1' pocket of Serotonin 5-HT4).[2] -
The 4-Amino "Head": This primary amine is the vector for derivatization.[1] In its dihydrochloride salt form, it is highly water-soluble, but at physiological pH (7.4), the piperidine nitrogen (
) is protonated, mimicking the cationic charge of acetylcholine or dopamine.[1][2]
Physicochemical Profile (Predicted)[1][2][3]
| Property | Value | Neurological Implication |
| Molecular Weight | ~142.24 (Free Base) | Low MW allows for "Lead-Like" optimization space.[1][2] |
| cLogP | 1.2 - 1.5 | Optimal range for CNS penetration when derivatized.[1][2] |
| Topological Polar Surface Area (TPSA) | ~38 Ų | Well below the 90 Ų threshold for BBB permeability.[2] |
| H-Bond Donors/Acceptors | 2 / 2 | Facilitates hydrogen bonding with receptor residues (e.g., Aspartate).[1][2] |
Part 2: Neurological Targets & Mechanisms[2]
Research suggests that unsubstituted or N-substituted 4-aminopiperidines do not act as "magic bullets" but rather as promiscuous scaffolds that must be tuned.[1][2] The following pathways are the primary targets for this moiety.
Primary Target: Serotonergic Modulation (5-HT4)
The 4-aminopiperidine motif is a structural anchor for 5-HT4 receptor agonists (e.g., Prucalopride analogs).[1][2]
-
Mechanism: The basic piperidine nitrogen interacts with Asp100 in the 5-HT4 receptor.[1]
-
Potential Effect: Pro-cognitive effects, enhancement of acetylcholine release in the hippocampus.[2]
Secondary Target: Sigma-1 Receptor ( R)
Piperidines with hydrophobic N-substituents (like an isopropyl group) show affinity for
-
Potential Effect: Neuroprotection against glutamate toxicity; modulation of calcium signaling in endoplasmic reticulum (ER) stress.[2]
Off-Target Liability: hERG Channel Blockade
CRITICAL WARNING: The 4-aminopiperidine class carries a high risk of inhibiting the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2]
Part 3: Experimental Protocols
Synthesis: Reductive Amination (Self-Validating Protocol)
Objective: Synthesize 1-isopropylpiperidin-4-amine from 1-isopropyl-4-piperidone.
Reagents:
Step-by-Step Workflow:
-
Imine Formation: Dissolve 1-isopropyl-4-piperidone (10 mmol) and
(100 mmol, 10 eq) in dry Methanol (50 mL). Stir at Room Temperature (RT) for 2 hours. -
Reduction: Cool to 0°C. Add
(12 mmol) portion-wise.-
Safety: Perform in a fume hood; generates HCN gas if acidified.[1]
-
-
Workup: Stir at RT for 12 hours. Quench with 1N NaOH (pH > 10). Extract with Dichloromethane (DCM).[1][2]
-
Salt Formation: Dissolve the free amine oil in Ethanol. Add 2M HCl in Diethyl Ether dropwise until precipitate forms. Filter and dry.[1][2]
-
Validation: 1H NMR should show the isopropyl septet and the 4-position methine proton.[2]
-
In Vitro Screening: Calcium Flux Assay (GPCR Activation)
Objective: Determine if the molecule (or derivative) acts as an agonist at Gq-coupled receptors (e.g., M1 Muscarinic).[1][2]
-
Cell Line: CHO-K1 cells stably expressing M1 receptor + G
15.[1][2] -
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
-
Compound Addition: Add 1-Isopropylpiperidin-4-amine (0.1 nM to 10
M). -
Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Analysis: Plot Dose-Response Curve (Sigmoidal variable slope) to calculate
.
Part 4: Visualization of Signaling & Workflow
Diagram 1: Neurological Mechanism & Safety Logic
This diagram illustrates the dual path of the scaffold: the intended receptor interaction versus the safety liability (hERG).
Caption: Structural logic dictating the therapeutic window between cognitive enhancement (M1/Sigma-1) and cardiotoxicity (hERG).
Diagram 2: Experimental Development Workflow
A standardized flow for researchers to validate this scaffold.
Caption: Step-by-step decision tree for synthesizing and validating the neurological activity of the scaffold.
References
-
National Center for Biotechnology Information (2025). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs.[1][2] PubMed.[1][2] Available at: [Link] (Search Term: 4-aminopiperidine cognition)[1][2]
-
Ridley, J.M., et al. (2009). Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells.[1][2][3] Archives of Drug Information.[3] Available at: [Link]
-
Drug Hunter (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Available at: [Link][1][2]
-
Hrast, M., et al. (2022). Diminishing hERG inhibitory activity of aminopiperidine-naphthyridine linked NBTI antibacterials.[1][2] Bioorganic Chemistry.[1][2][6] Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diminishing hERG inhibitory activity of aminopiperidine-naphthyridine linked NBTI antibacterials by structural and physicochemical optimizations - PubMed [pubmed.ncbi.nlm.nih.gov]
A De Novo Pharmacological Investigation of 1-Isopropylpiperidin-4-amine dihydrochloride: A Technical Guide
Abstract
1-Isopropylpiperidin-4-amine dihydrochloride is a novel compound with a piperidine scaffold, a privileged structure in medicinal chemistry renowned for its presence in a wide array of clinically significant drugs.[1][2][3] Despite its promising chemical backbone, this compound remains pharmacologically uncharacterized. This technical guide presents a comprehensive, tiered strategy for the de novo pharmacological investigation of 1-Isopropylpiperidin-4-amine dihydrochloride. It is designed for researchers in drug discovery and development, providing a robust framework from initial target screening to lead characterization. This document outlines a logical, field-proven workflow, emphasizing experimental causality and self-validating protocols to ensure scientific rigor. The proposed investigation will systematically elucidate the compound's biological targets, mechanism of action, and potential therapeutic utility.
Introduction: The Rationale for Investigation
The piperidine heterocycle is a cornerstone of modern pharmaceuticals, integral to drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[2][3] Its structural versatility allows for the modulation of critical physicochemical properties such as lipophilicity and hydrogen bonding, which in turn enhances druggability and favorable pharmacokinetic profiles.[3] Notable examples of piperidine-containing drugs include the antipsychotic haloperidol, the opioid analgesic fentanyl, and the stimulant methylphenidate.[4]
1-Isopropylpiperidin-4-amine, as a derivative, holds therapeutic potential.[5] Its structure, featuring a basic amine and an isopropyl group on the piperidine ring, suggests possible interactions with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels, many of which possess binding pockets that accommodate such features.[6] The lack of existing pharmacological data necessitates a systematic, ground-up investigation to unlock its potential. This guide provides the strategic and methodological framework for such an endeavor.
A Tiered Approach to Pharmacological Characterization
A successful screening cascade for a novel compound should be designed to facilitate swift and informed decision-making.[7] The proposed investigation of 1-Isopropylpiperidin-4-amine dihydrochloride is structured in a multi-tiered approach, ensuring a logical progression from broad screening to focused, mechanistic studies.
Caption: Tiered workflow for de novo pharmacological investigation.
Tier 1: Primary Screening and Target Identification
The initial step in characterizing a novel compound is to conduct broad pharmacological screening to identify potential biological targets. This "target fishing" approach casts a wide net across diverse protein families to uncover primary interactions.
Rationale for Broad Panel Screening
Given the prevalence of the piperidine scaffold in CNS-active drugs, a screening panel should prioritize targets implicated in neurotransmission.[3][4] The structural motifs of 1-Isopropylpiperidin-4-amine suggest a high probability of interaction with receptors that recognize small, aminergic ligands, such as dopamine, serotonin, opioid, and sigma receptors.[6][8][9]
Recommended Initial Screening Panel
A commercially available broad screening panel, such as the Eurofins BioPrint® or CEREP ExpresSProfile®, is recommended. These services provide rapid, cost-effective profiling against hundreds of validated targets.
| Target Class | Representative Examples | Rationale |
| GPCRs | Dopamine (D1, D2, D3, D4), Serotonin (5-HT1A, 5-HT2A, 5-HT2C), Opioid (µ, δ, κ), Adrenergic (α1, α2, β1, β2), Muscarinic (M1-M5), Sigma (σ1, σ2) | High prevalence of piperidine ligands.[6][8][9] |
| Ion Channels | Voltage-gated (Na+, K+, Ca2+), Ligand-gated (NMDA, GABA-A) | Many CNS drugs modulate ion channel function.[10] |
| Transporters | DAT, SERT, NET | Key targets for antidepressants and stimulants.[4] |
| Enzymes | MAO-A, MAO-B, AChE, FAAH | Common targets for neurological and psychiatric disorders.[2] |
Experimental Protocol: Radioligand Binding Assay (Primary Screen)
Radioligand binding assays are a robust and high-throughput method for initial screening, measuring the ability of a test compound to displace a radiolabeled ligand from its target.
-
Preparation of Target Membranes: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines or native tissues.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound (1-Isopropylpiperidin-4-amine dihydrochloride) at a fixed concentration (typically 1-10 µM).
-
Radioligand (e.g., [³H]-Spiperone for D2 receptors) at a concentration near its Kd.
-
Target membranes.
-
-
Incubation: Incubate plates at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination: Rapidly filter the assay mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Quantification: Measure the radioactivity trapped on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound relative to control wells. A significant inhibition (typically >50%) flags a "hit."
Tier 2: In Vitro Functional Characterization
Following hit identification, the next crucial step is to validate these interactions and determine the functional consequence of compound binding. This phase aims to establish the compound's potency and efficacy, moving from simple binding to understanding its biological effect.
Caption: Workflow for Tier 2 in vitro characterization.
Affinity and Potency Determination
Once a primary hit is confirmed, concentration-response curves are generated to quantify the compound's affinity (Ki) and functional potency (EC50/IC50).
Protocol: Competition Binding Assay (Ki Determination)
This protocol is an extension of the primary screening assay.
-
Assay Setup: Prepare assay plates as described in section 3.3.
-
Concentration Gradient: Instead of a single concentration, add 1-Isopropylpiperidin-4-amine dihydrochloride across a range of concentrations (e.g., 10-point, half-log dilutions from 100 µM to 1 nM).
-
Incubation, Termination, and Quantification: Proceed as in the primary screen.
-
Data Analysis: Plot the percent inhibition against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration that inhibits 50% of specific binding). Convert the IC50 to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Functional Assays: Elucidating Mechanism of Action
Functional assays are essential to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator. The choice of assay depends on the target class.
Example Protocol: cAMP Assay for a Gαs/Gαi-coupled GPCR
This assay measures the modulation of cyclic adenosine monophosphate (cAMP), a key second messenger.
-
Cell Culture: Plate recombinant cells expressing the target GPCR (e.g., HEK293 cells) in a 96-well plate and grow to confluence.
-
Compound Treatment:
-
Agonist Mode: Treat cells with increasing concentrations of 1-Isopropylpiperidin-4-amine dihydrochloride.
-
Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound, then stimulate with a known agonist at its EC80 concentration.
-
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE assay).
-
Data Analysis:
-
Agonist: Plot cAMP levels against log concentration to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist: Plot the inhibition of the agonist response against log concentration to determine the IC50.
-
Tier 3: Selectivity and Early Safety Profiling
A promising lead compound must demonstrate selectivity for its intended target over other related proteins to minimize the risk of off-target effects. Early assessment of safety liabilities is also critical.[11]
Selectivity Profiling
The compound should be tested in binding and functional assays against a panel of receptors closely related to the primary target. For example, if the primary target is the dopamine D2 receptor, selectivity should be assessed against other dopamine receptor subtypes (D1, D3, D4, D5), serotonin receptors, and adrenergic receptors.
| Parameter | Definition | Importance |
| Potency (EC50/IC50) | Concentration for 50% of maximal effect. | Defines on-target activity. |
| Affinity (Ki) | Equilibrium dissociation constant. | Measures binding strength. |
| Selectivity Ratio | Ki (off-target) / Ki (on-target) | A higher ratio (>10-100 fold) is desirable. |
Early Safety and ADME-Tox Assessment
In vitro assays can predict potential liabilities early in the drug discovery process.[11]
-
hERG Channel Inhibition: The hERG potassium channel is a critical anti-target due to the risk of cardiac arrhythmia. An automated patch-clamp or binding assay should be performed to assess inhibition.
-
Cytochrome P450 (CYP) Inhibition: Inhibition of major CYP enzymes (e.g., 3A4, 2D6, 2C9) can lead to drug-drug interactions. Fluorometric or LC-MS/MS-based assays are standard.
-
Hepatotoxicity: Assays using primary hepatocytes or cell lines like HepG2 can provide an early indication of potential liver toxicity.
-
Plasma Protein Binding: Determines the fraction of compound bound to plasma proteins, which influences the free concentration available to act on the target.
-
Metabolic Stability: Incubation with liver microsomes or S9 fractions helps predict the rate of metabolic clearance.
Conclusion and Future Directions
This guide provides a foundational, three-tiered framework for the comprehensive pharmacological investigation of 1-Isopropylpiperidin-4-amine dihydrochloride. By systematically progressing through broad screening, functional characterization, and selectivity profiling, researchers can efficiently and rigorously elucidate the compound's mechanism of action and assess its therapeutic potential. The data generated from this workflow will establish a self-validating pharmacological profile, providing the necessary foundation for subsequent lead optimization and preclinical development. This structured approach ensures that resources are focused on compounds with the highest probability of success, ultimately accelerating the path from a novel chemical entity to a potential therapeutic agent.
References
- IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
-
Taylor & Francis Online. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]
-
IT Medical Team. (n.d.). Pharmacological screening: The drug discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
PubMed. (2020, October 15). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Retrieved from [Link]
-
Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
PubMed. (2008, October). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Retrieved from [Link]
-
FDA. (n.d.). De Novo Classification Request. Retrieved from [Link]
-
QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]
-
Rimsys. (2021, December 23). De Novo classification process: a beginner's guide. Retrieved from [Link]
-
iChemical. (n.d.). 1-Isopropylpiperidin-4-amine, CAS No. 127285-08-9. Retrieved from [Link]
-
Aurelia Bioscience. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]
-
The FDA Group. (n.d.). The FDA De Novo Classification Process. Retrieved from [Link]
-
ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
Federal Register. (2021, October 5). Medical Device De Novo Classification Process. Retrieved from [Link]
-
Digital Medicine Society (DiMe). (n.d.). De Novo Preparation Guide. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Propan-2-yl)piperidin-4-amine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Isopropylpiperidin-1-amine. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. 1-ISOPROPYL-PIPERIDIN-4-YLAMINE | 127285-08-9 [chemicalbook.com]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 7. international-biopharma.com [international-biopharma.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phencyclidine - Wikipedia [en.wikipedia.org]
- 11. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
Methodological & Application
Application Note: Reductive Amination Protocols for 1-Isopropylpiperidin-4-amine Dihydrochloride
Abstract & Chemical Context
1-Isopropylpiperidin-4-amine (CAS: 127285-08-9) is a critical pharmacophore in medicinal chemistry, particularly for GPCR ligands (e.g., CCR2/CCR5 antagonists) and muscarinic receptor modulators. The bulky isopropyl group at the N1 position provides lipophilicity and metabolic stability, while the C4-primary amine serves as the reactive handle for diversification.
This building block is frequently supplied as the dihydrochloride salt (.2HCl) to ensure shelf stability and prevent oxidation. However, the salt form presents two specific challenges for reductive amination:
-
Nucleophilicity: The ammonium species (
) is non-nucleophilic and cannot attack the carbonyl carbon. -
Solubility: The dihydrochloride salt is highly polar and insoluble in standard reductive amination solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
This guide details two protocols to overcome these barriers: the In-Situ Neutralization Method (STAB) and the Methanol-Cyanoborohydride Method .
Critical Reaction Parameters
Success relies on balancing three competing factors: Solubility , Acidity (pH) , and Reducing Power .
| Parameter | Challenge | Optimization Strategy |
| Stoichiometry | The .2HCl salt contains 2 equivalents of acid.[1][2] | You must add exactly 2.0–2.2 equivalents of a tertiary base (DIPEA or TEA) to liberate the reactive free amine. |
| Solvent Choice | Salt is insoluble in DCM/DCE; Free base is soluble. | Method A: Suspend salt in DCM; add base to dissolve. Method B: Use MeOH (salt is soluble) but requires a different reducing agent. |
| Reducing Agent | STAB (Sodium Triacetoxyborohydride) is acid-tolerant but reacts with MeOH.[3] | Use STAB only in aprotic solvents (DCM/DCE/THF). Use NaCNBH |
| Water Content | Water hydrolyzes imines back to ketones. | Use anhydrous solvents and potentially molecular sieves (4Å) if the substrate is sterically hindered. |
Mechanistic Workflow
The following diagram illustrates the chemical pathway, highlighting the critical neutralization step required before imine formation can occur.
Figure 1: Mechanistic pathway transforming the inert dihydrochloride salt into the reactive free amine for reductive coupling.
Protocol A: The "Standard" STAB Method (DCM/DCE)
Recommended for: Aldehydes and reactive ketones. Advantages: Avoids toxic cyanides; cleaner reaction profile; facile workup.
Materials
-
Amine: 1-Isopropylpiperidin-4-amine dihydrochloride (1.0 equiv)
-
Carbonyl: Aldehyde or Ketone (1.0 – 1.2 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 – 2.2 equiv) -
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
Step-by-Step Procedure
-
Suspension: In a dry round-bottom flask under Nitrogen/Argon, suspend the amine dihydrochloride salt (1.0 equiv) in DCE or DCM (concentration ~0.1 M to 0.2 M).
-
Note: The salt will likely not dissolve initially. This is normal.
-
-
Neutralization (The "Clearing" Step): Add DIPEA (2.0 equiv) dropwise while stirring.
-
Observation: The suspension should clarify (become homogeneous) within 5–15 minutes as the free base is liberated and dissolves in the organic solvent.
-
-
Imine Formation: Add the Aldehyde/Ketone (1.0–1.2 equiv).
-
Optional: If the ketone is unreactive, add glacial acetic acid (1.0 equiv) to catalyze imine formation. However, since we started with a salt, the system is likely already slightly acidic/buffered, so this is often unnecessary.
-
Time: Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Caution: Mild gas evolution (
) may occur. -
Tip: STAB can clump; ensure it is a free-flowing powder before addition.
-
-
Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC (Ninhydrin stain).
-
Success Metric: Disappearance of the free amine peak (m/z ~143) and appearance of the product mass.
-
-
Quench & Workup:
-
Quench with saturated aqueous
(stir vigorously for 15 min). -
Extract with DCM (3x).
-
Dry combined organics over
, filter, and concentrate.
-
Protocol B: The Methanol-Cyanoborohydride Method
Recommended for: Poorly soluble salts, unreactive ketones, or when Protocol A fails. Advantages: High solubility power of Methanol; "stronger" reduction for difficult imines. Disadvantages: Generates toxic HCN/Cyanide byproducts; requires careful pH management.
Materials
-
Amine: 1-Isopropylpiperidin-4-amine dihydrochloride (1.0 equiv)
-
Solvent: Methanol (Anhydrous)
-
Base: Triethylamine (TEA) (2.0 equiv)
-
Acid Catalyst: Glacial Acetic Acid (approx. 2–3 equiv, to adjust pH)
-
Reductant: Sodium Cyanoborohydride (
) (1.5 equiv)
Step-by-Step Procedure
-
Dissolution: Dissolve the amine dihydrochloride salt in Methanol (0.1 M). It should dissolve readily.[1]
-
pH Adjustment: Add TEA (2.0 equiv) to neutralize the HCl.
-
Crucial Check: Check pH on wet pH paper. It should be roughly neutral (~7–8).
-
Re-acidification: Add Acetic Acid dropwise until the pH is adjusted to 5–6 .
-
Why?
requires a slightly acidic pH to activate the imine, but too much acid protonates the amine (stopping reaction) or hydrolyzes the reducing agent.[4]
-
-
Reaction: Add the Carbonyl (1.1 equiv) and
(1.5 equiv) sequentially. -
Heating (Optional): If the substrate is a hindered ketone, heat to 50°C in a sealed vial.
-
Workup (Cyanide Safety):
-
Quench: Slowly add 1N NaOH (make basic, pH >10) to quench excess hydride and trap cyanide as NaCN.
-
Extraction: Extract into DCM or EtOAc.
-
Disposal: Treat the aqueous waste with bleach (sodium hypochlorite) to oxidize cyanide before disposal.
-
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Salt does not dissolve in DCM (Protocol A) | Insufficient base or very polar salt lattice. | Add 0.5 eq more DIPEA. If still insoluble, switch to Protocol B (MeOH). |
| No Product, SM remains | Imine not forming. | Add 4Å Molecular Sieves to remove water. Heat to 40°C. Ensure pH is not too basic (add AcOH). |
| Dialkylation (Tertiary amine forms) | Primary amine is too reactive with aldehyde. | Use slow addition of the aldehyde. Increase the amine:aldehyde ratio to 1.5:1. |
| Low Yield | Product lost in aqueous layer during workup. | The product is a secondary amine and can form salts. Ensure the aqueous quench is pH > 10 (very basic) to force the product into the organic layer. |
Decision Tree for Protocol Selection
Figure 2: Selection logic for determining the optimal reductive amination pathway.
References
-
Abdel-Magid, A. F., et al. (1996).[2][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[7] [Link]
- Context: The foundational text for STAB protocols, establishing the tolerance for acid-sensitive groups and the preference for DCE/DCM.
-
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
- Context: The original methodology for pH-controlled reductive amination using Sodium Cyanoborohydride in methanol.
-
PubChem Compound Summary. (n.d.). "4-Isopropylpiperidin-1-amine."[2][8] National Center for Biotechnology Information. [Link]
- Context: Verification of chemical properties and structural d
Sources
- 1. Buy N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride [smolecule.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. 4-Isopropylpiperidin-1-amine | C8H18N2 | CID 22394400 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 1-Isopropylpiperidin-4-amine Dihydrochloride in Parallel Synthesis
Introduction: The Strategic Value of the N-Isopropylpiperidine Scaffold in Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of clinically successful drugs and bioactive molecules.[1] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, enabling intricate and high-affinity interactions with biological targets. The strategic incorporation of an N-isopropyl group, as seen in 1-Isopropylpiperidin-4-amine, offers a unique combination of properties. The isopropyl moiety enhances lipophilicity, which can improve cell permeability and metabolic stability, while also providing steric bulk that can influence binding selectivity and reduce off-target effects.[2]
This guide provides detailed protocols and expert insights for the effective use of 1-Isopropylpiperidin-4-amine dihydrochloride in parallel synthesis campaigns. As drug discovery programs increasingly rely on the rapid generation of focused compound libraries for hit-to-lead optimization, understanding the nuances of this valuable building block is paramount.[3] We will delve into the practical considerations of employing the dihydrochloride salt and provide robust, field-proven protocols for key synthetic transformations, including amide bond formation, reductive amination, and the synthesis of ureas and sulfonamides.
Physicochemical Properties and Handling of 1-Isopropylpiperidin-4-amine Dihydrochloride
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| Molecular Formula | C₈H₂₀Cl₂N₂ | Inferred |
| Molecular Weight | 215.17 g/mol | Inferred |
| Appearance | White to off-white solid | Typical for amine salts |
| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane, THF | Typical for amine salts |
Critical Handling Consideration: The Dihydrochloride Salt
1-Isopropylpiperidin-4-amine is supplied as a dihydrochloride salt to enhance its stability and shelf-life. This has a critical implication for reaction setup: the amine must be liberated in situ for it to act as a nucleophile. This is achieved by the addition of a suitable base.
-
Stoichiometry of the Base: A minimum of two equivalents of a non-nucleophilic base is required to neutralize both molecules of HCl. A slight excess (e.g., 2.2-2.5 equivalents) is often recommended to ensure complete liberation of the free amine.
-
Choice of Base: Tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. DIPEA is often preferred due to its greater steric hindrance, which minimizes potential side reactions where the base itself could act as a nucleophile.
Core Synthetic Protocols for Library Generation
The following protocols are designed for parallel synthesis, adaptable to multi-well plates or arrays of reaction vials.
Protocol 1: Parallel Amide Bond Formation
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[4][5] This protocol outlines a reliable method for coupling 1-Isopropylpiperidin-4-amine dihydrochloride with a diverse library of carboxylic acids.
Workflow for Parallel Amide Synthesis
Caption: Workflow for parallel reductive amination.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To a parallel array of reaction vessels, add a solution of the aldehyde or ketone library (1.0 equivalent) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE).
-
Amine and Base Addition: Add a solution of 1-Isopropylpiperidin-4-amine dihydrochloride (1.1 equivalents) followed by triethylamine (2.2 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. The choice of NaBH(OAc)₃ is deliberate; it is less reactive than sodium borohydride and will selectively reduce the iminium ion in the presence of the unreacted carbonyl compound, minimizing side reactions. [6]5. Reaction: Continue stirring at room temperature for 2-12 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent and purify using standard parallel purification techniques.
Protocol 3: Parallel Synthesis of Ureas
Urea moieties are important pharmacophores in many therapeutic agents. [7]This protocol describes a straightforward method for synthesizing a library of ureas from 1-Isopropylpiperidin-4-amine dihydrochloride and various isocyanates.
Workflow for Parallel Urea Synthesis
Caption: Workflow for parallel urea synthesis.
Detailed Step-by-Step Methodology:
-
Amine Liberation: In a set of reaction vials, dissolve 1-Isopropylpiperidin-4-amine dihydrochloride (1.0 equivalent) in an anhydrous solvent like DCM or THF. Add DIPEA (2.2 equivalents) and stir for 10-15 minutes to ensure the complete formation of the free amine.
-
Isocyanate Addition: Add a solution of the desired isocyanate (1.05 equivalents) dropwise. The reaction is typically exothermic.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is usually rapid.
-
Work-up and Purification: Depending on the properties of the product, the urea may precipitate from the reaction mixture and can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by chromatography or crystallization.
Protocol 4: Parallel Synthesis of Sulfonamides
Sulfonamides are key functional groups in a number of antibacterial and diuretic drugs. This protocol details their synthesis from 1-Isopropylpiperidin-4-amine dihydrochloride and a library of sulfonyl chlorides.
Workflow for Parallel Sulfonamide Synthesis
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgosolver.com [orgosolver.com]
- 6. hammer.purdue.edu [hammer.purdue.edu]
- 7. Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Alkylation of 1-Isopropylpiperidin-4-amine dihydrochloride procedure
Application Note: Strategic Alkylation Protocols for 1-Isopropylpiperidin-4-amine Dihydrochloride
Executive Summary
This guide details the operational protocols for the
The presence of the dihydrochloride salt (2HCl) presents a thermodynamic barrier that must be overcome to restore nucleophilicity. This note provides two distinct workflows:
-
Reductive Amination (Method A): The preferred route for selective mono-alkylation.
-
Direct Nucleophilic Substitution (Method B): A controlled
protocol for alkyl halide electrophiles.
Pre-Reaction Analysis & Strategy
The Salt Factor
The starting material exists as a dihydrochloride salt. In this state, the C4-amine is protonated (
-
Requirement: You must neutralize both equivalents of HCl plus the proton generated during alkylation.
-
Base Stoichiometry: A minimum of 3.0 equivalents of base is required for direct alkylation (2.0 eq to free-base + 1.0 eq to scavenge acid).
Selectivity Landscape
-
Target: C4-Primary Amine.
-
Risk: Over-alkylation (Polyalkylation). Primary amines react with alkyl halides to form secondary amines, which are more nucleophilic than the starting material, leading to tertiary amines and quaternary salts.
-
Solution: Use Reductive Amination (Method A) to kinetically favor mono-alkylation, or use strict stoichiometric control in Direct Alkylation (Method B).
Experimental Workflows
Method A: Reductive Amination (High Selectivity)
Recommended for synthesizing secondary amines using aldehydes/ketones.
Mechanism: Formation of an imine/iminium intermediate followed by in situ reduction.[1] Reagents:
-
Substrate: 1-Isopropylpiperidin-4-amine 2HCl
-
Electrophile: Aldehyde (1.05 eq)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (
)[2] -
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Protocol:
-
Free-Basing: To a dry flask, add 1-Isopropylpiperidin-4-amine 2HCl (1.0 mmol) and DCM (10 mL). Add DIPEA (2.2 mmol) and stir at Room Temperature (RT) for 15 min until the salt dissolves/suspends.
-
Imine Formation: Add the Aldehyde (1.05 mmol). If the aldehyde is sterically hindered, add catalytic Acetic Acid (1-2 drops) and stir for 30-60 min.
-
Reduction: Cool the mixture to 0°C. Add
(1.5 mmol) portion-wise over 10 minutes. -
Reaction: Allow to warm to RT and stir for 4-16 hours.
-
Quench: Add saturated aqueous
(10 mL) and stir vigorously for 20 min. -
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over
.[4]
Method B: Direct Alkylation (Alkyl Halides)
Recommended when the electrophile is an alkyl halide (R-Br, R-I).
Protocol:
-
Suspension: Dissolve 1-Isopropylpiperidin-4-amine 2HCl (1.0 mmol) in anhydrous Acetonitrile (MeCN) or DMF (5 mL).
-
Base Activation: Add finely ground
(3.5 mmol).-
Note: The mixture will bubble slightly. Stir for 30 min at RT to ensure free-basing.
-
-
Controlled Addition: Dissolve the Alkyl Halide (0.95 mmol - slight deficit) in MeCN (1 mL). Add this solution dropwise to the amine mixture over 30 minutes.
-
Critical: Slow addition keeps the concentration of electrophile low, reducing the statistical probability of dialkylation.
-
-
Thermal Drive: Heat to 60°C (for Bromides) or 40°C (for Iodides) for 12-18 hours.
-
Filtration: Filter off the inorganic salts (
/KCl). -
Purification: Concentrate filtrate. Column chromatography is usually required to separate mono-alkylated product from dialkylated byproducts.
Visualizing the Pathway
The following diagram illustrates the decision logic and chemical transformation pathways.
Figure 1: Reaction workflow comparing Reductive Amination (Method A) and Direct Alkylation (Method B).
Data & Troubleshooting (Self-Validating Systems)
Process Control Table
| Parameter | Method A (Reductive) | Method B (Direct | Validation Check |
| Stoichiometry | 1.05 eq Aldehyde | 0.95 eq Alkyl Halide | LCMS: Check for M+R (Mono) vs M+2R (Di) |
| Base Load | 2.2 eq DIPEA | 3.5 eq | pH of wet crude should be >9 |
| Temperature | 0°C | 40°C - 60°C | Visual: Homogeneity of solution |
| Primary Risk | Incomplete reduction | Over-alkylation | TLC: Ninhydrin stain (Primary = Red, Sec = Faint) |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: The 2HCl salt was not fully neutralized.
-
Fix: Ensure the initial suspension with base stirs for at least 30 mins before adding the electrophile. For Method A, ensure the solvent is dry (water inhibits imine formation).
-
-
Issue: Dialkylation (Method B).
-
Cause: Localized high concentration of alkyl halide.
-
Fix: Increase dilution of the reaction mixture and use a syringe pump for electrophile addition.
-
Safety & Handling (SDS Context)
-
1-Isopropylpiperidin-4-amine 2HCl: Irritant. Hygroscopic. Store in a desiccator.
-
Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis. Flammable solid.
-
Alkyl Halides: Generally lachrymators and potential carcinogens. Handle in a fume hood.
References
-
General Amine Alkylation: Master Organic Chemistry. Alkylation of Amines. Available at: [Link]
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org.[5][6][7] Chem. 1996, 61, 3849-3862.[6] (Standard Protocol Reference).
-
Salt Neutralization Strategies: Organic Chemistry Portal. Practical Synthesis of Secondary Amines. Available at: [Link]
-
Compound Data: PubChem. 1-Isopropylpiperidin-4-amine. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. youtube.com [youtube.com]
1-Isopropylpiperidin-4-amine dihydrochloride in the synthesis of novel inhibitors
An Application Guide to the Strategic Use of 1-Isopropylpiperidin-4-amine Dihydrochloride in the Synthesis of Novel Bioactive Inhibitors
Authored by a Senior Application Scientist
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-Isopropylpiperidin-4-amine dihydrochloride. This versatile building block is a cornerstone in the synthesis of novel inhibitors targeting a range of biological entities, from protein kinases to central nervous system (CNS) receptors. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a vast number of clinically approved drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for modulating pharmacokinetic and pharmacodynamic properties.[1][2] 1-Isopropylpiperidin-4-amine, in particular, offers two key points for diversification: the secondary amine on the piperidine ring and the primary exocyclic amine at the 4-position. This dual functionality allows for the construction of complex molecules with finely tuned biological activities. As a dihydrochloride salt, the reagent exhibits enhanced stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.
Physicochemical Properties and Safety Profile
A thorough understanding of the reagent's properties is fundamental to its effective use. The data below corresponds to the free base, 1-Isopropylpiperidin-4-amine.
| Property | Value | Source |
| CAS Number | 127285-08-9 | [3] |
| Molecular Formula | C₈H₁₈N₂ | [3] |
| Molecular Weight | 142.24 g/mol | [3] |
| Boiling Point | 173.2±8.0 °C (Predicted) | [3] |
| Density | 0.904±0.06 g/cm³ (Predicted) | [3] |
| pKa | 10.51±0.20 (Predicted) | [3] |
Safety and Handling
As a substituted amine, 1-Isopropylpiperidin-4-amine dihydrochloride and its free base require careful handling. While a specific Safety Data Sheet (SDS) for the dihydrochloride is not available, data from structurally related compounds provide essential safety guidance.
-
Hazards: The compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[4][5] It can cause skin irritation and serious eye damage/irritation.[4][6] Additionally, it may cause respiratory irritation.[4][6]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, or vapors.[4][6] Prevent contact with skin and eyes. Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[4] In case of accidental exposure, follow standard first-aid procedures and seek immediate medical attention.
Core Synthetic Protocols: Building Complexity
The true utility of 1-Isopropylpiperidin-4-amine dihydrochloride lies in its application as a versatile scaffold. The following protocols detail key transformations that leverage its unique structure.
Protocol 1: Reductive Amination for C-N Bond Formation
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. This protocol is ideal for coupling the primary amine of the title compound with a variety of aldehydes and ketones, introducing significant molecular diversity.
Causality and Mechanistic Insight: The reaction proceeds via the initial formation of a Schiff base (imine) or enamine intermediate upon condensation of the amine with a carbonyl compound. This intermediate is not isolated but is reduced in situ by a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is tolerant of the mildly acidic conditions that favor imine formation.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-ISOPROPYL-PIPERIDIN-4-YLAMINE | 127285-08-9 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Application Note: Leveraging 1-Isopropylpiperidin-4-amine Dihydrochloride as a Privileged Scaffold in High-Throughput Parallel Synthesis
Executive Summary
This application note details the strategic use of 1-Isopropylpiperidin-4-amine dihydrochloride in the construction of diversity-oriented compound libraries. The 4-aminopiperidine core is a "privileged structure" in medicinal chemistry, appearing frequently in GPCR ligands (e.g., Muscarinic, CCR5 antagonists) and kinase inhibitors. The
Critical Technical Insight: As a dihydrochloride salt (2HCl) , this reagent requires specific handling protocols to ensure quantitative liberation of the free amine during synthesis. Failure to account for the acidic stoichiometry is the primary cause of library synthesis failure with this scaffold.
Chemical Profile & Handling
Unlike the unstable free base, the dihydrochloride salt is a stable, non-hygroscopic solid. However, its acidity neutralizes standard equivalents of base in coupling reactions.
| Property | Specification | Implication for Protocol |
| Formula | Molecular Weight: 215.16 g/mol | |
| Acidity | 2HCl Salt | Requires 3.0+ equiv. of base to activate the primary amine. |
| Solubility | High: Water, DMSO, MeOHLow: DCM, Et2O | Perform reactions in DMF, DMSO, or NMP. |
| Reactivity | Primary Amine ( | High nucleophilicity once neutralized. |
| Stability | High | Suitable for long-term storage in solid stocks. |
Core Workflow: Salt Neutralization & Activation
The most critical step in utilizing this scaffold is the "in-situ free-basing." Many automated liquid handlers fail to dissolve the salt in DCM.
The "Solubility Trap" :
-
Incorrect: Attempting to dissolve the 2HCl salt in Dichloromethane (DCM) or pure THF. It will remain a suspension.
-
Correct: Dissolve in DMF or DMSO with DIPEA (N,N-Diisopropylethylamine).
DOT Diagram: Library Synthesis Workflow
Figure 1: High-throughput workflow converting the dihydrochloride salt into diverse libraries via three distinct reaction pathways.
Application Protocols
Protocol A: High-Throughput Amide Coupling
This protocol is optimized for 96-well blocks. The use of HATU ensures rapid coupling, but the base stoichiometry is adjusted for the 2HCl salt.
Reagents:
-
Scaffold: 1-Isopropylpiperidin-4-amine 2HCl (0.1 M in DMF).
-
Carboxylic Acids: Diverse set (0.1 M in DMF).
-
Coupling Agent: HATU (0.1 M in DMF).
-
Base: DIPEA (Neat).
Step-by-Step:
-
Scaffold Prep: Dissolve the amine 2HCl salt in DMF. Add 3.0 equivalents of DIPEA. Note: The solution may warm slightly due to neutralization.
-
Activation: To each well containing carboxylic acid (1.0 eq, 50 µmol), add HATU solution (1.1 eq) and DIPEA (2.0 eq). Shake for 5 mins.
-
Addition: Add the neutralized scaffold solution (1.0 eq) to the activated acid mixture.
-
Reaction: Seal and shake at Room Temperature (RT) for 2-4 hours.
-
Validation: Check by LCMS. The major peak should be
.
Why this works: The first 2 equivalents of base neutralize the HCl counterions. The 3rd equivalent keeps the primary amine nucleophilic.
Protocol B: Reductive Amination (Secondary Amines)
Piperidine-4-amines are excellent substrates for reductive amination to create secondary amines, a common motif in CNS-active drugs.
Reagents:
-
Solvent: 1,2-Dichloroethane (DCE) or DMF (if aldehyde solubility is poor).
-
Acid Catalyst: Acetic Acid (AcOH).
Step-by-Step:
-
Free-Basing (Crucial): In a separate vial, treat the amine 2HCl salt with 2.0 eq of DIPEA in minimal MeOH/DCM, then evaporate to dryness if possible, or use the "In-Situ" method below for high throughput.
-
In-Situ Method: Dissolve amine 2HCl in DCE/DMF (9:1). Add 2.0 eq DIPEA .
-
Imine Formation: Add Aldehyde (1.0 eq) and Acetic Acid (2.0 eq). Shake for 30 mins. The acetic acid buffers the system, promoting imine formation.
-
Reduction: Add STAB (2.0 eq) as a solid or slurry.
-
Reaction: Shake overnight at RT.
Protocol C: SNAr (Nucleophilic Aromatic Substitution)
Used to attach the piperidine core to heteroaryl scaffolds (e.g., chloropyrimidines, chloropyridines) common in kinase inhibitors.
Step-by-Step:
-
Mix: Combine Heteroaryl Chloride (1.0 eq) and Amine 2HCl salt (1.2 eq) in DMSO.
-
Base: Add 4.0 eq of DIPEA or K2CO3 (suspended). Excess base is required to drive the reaction and neutralize HCl.
-
Heat: Heat to 80-100°C for 4-12 hours.
-
Monitor: Watch for the disappearance of the chloride starting material.
Purification Strategy: SCX "Catch and Release"
Since the product contains a basic tertiary amine (the piperidine nitrogen), Strong Cation Exchange (SCX) chromatography is the ideal purification method.
-
Load: Dilute reaction mixture with MeOH and load onto an SCX cartridge.
-
Wash: Flush with MeOH (removes non-basic impurities).
-
Elute: Release the product using 2M Ammonia in Methanol .
-
Evaporate: Remove volatile ammonia/MeOH to yield the clean free base.
Structural Diversity & Privileged Space
The 1-isopropyl-4-aminopiperidine scaffold maps to specific biological spaces.
DOT Diagram: Pharmacophore Mapping
Figure 2: Mapping the scaffold to therapeutic target classes based on linkage chemistry.
References
-
PubChem. Compound Summary: 1-Isopropylpiperidin-4-amine dihydrochloride. National Library of Medicine. Available at: [Link]
-
Blakemore, D. C., et al. (2018).[5] "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 10, 383–394. (Discusses piperidines as privileged scaffolds).
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Validation of amide coupling prevalence). Available at: [Link]
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reddit - Prove your humanity [reddit.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Scale-up synthesis of 1-Isopropylpiperidin-4-amine dihydrochloride
Application Note: Process Development & Scale-Up of 1-Isopropylpiperidin-4-amine Dihydrochloride
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-Isopropylpiperidin-4-amine dihydrochloride , a critical diamine building block used in the development of GPCR ligands, kinase inhibitors, and neurological therapeutics.
While bench-scale synthesis often utilizes expensive reagents (e.g., sodium triacetoxyborohydride) or multi-step protection/deprotection strategies, this guide focuses on an industrial-viable route prioritizing atom economy and cost-efficiency. The protocol moves from the commodity chemical piperidin-4-one monohydrate hydrochloride to the target salt via a two-stage process: N-alkylation followed by high-pressure reductive amination.
Key Performance Indicators (KPIs) for this Protocol:
-
Target Scale: 100 g – 1 kg (Pilot Scale).
-
Overall Yield Target: >65% (over 3 steps).
-
Purity Specification: >98.5% (HPLC), with individual impurities <0.15%.
Retrosynthetic Analysis & Route Selection
To ensure scalability, we reject routes involving N-Boc-4-aminopiperidine (high raw material cost) or azide intermediates (safety hazards).
Selected Route: The "Ketone-Ammonia" Pathway
-
Step 1 (N-Alkylation): Selective alkylation of piperidin-4-one hydrochloride using 2-bromopropane.
-
Rationale: Direct alkylation is preferred over reductive alkylation with acetone here, as the latter requires hydrogenation conditions that would prematurely reduce the C4-ketone to an alcohol.
-
-
Step 2 (Reductive Amination): Catalytic conversion of the ketone to the primary amine using anhydrous ammonia and Raney Nickel.
-
Rationale: This is the most atom-economical method. Using methanolic ammonia suppresses secondary amine formation (dimerization).
-
-
Step 3 (Salt Formation): Controlled precipitation with HCl.
-
Rationale: The free base is an air-sensitive liquid; the dihydrochloride salt is a stable, non-hygroscopic solid suitable for GMP storage.
-
Process Flow Diagram
Caption: Linear process flow for the conversion of Piperidin-4-one HCl to the target diamine salt.
Detailed Experimental Protocols
Stage 1: Synthesis of 1-Isopropylpiperidin-4-one
Objective: Install the N-isopropyl group while preserving the ketone functionality.
Materials:
-
Piperidin-4-one monohydrate hydrochloride (1.0 eq)
-
2-Bromopropane (1.2 eq)
-
Potassium Carbonate (
), anhydrous (2.5 eq) -
Acetonitrile (ACN) or DMF (10 vol)
Protocol:
-
Charging: To a jacketed glass reactor equipped with an overhead stirrer and reflux condenser, charge ACN, Piperidin-4-one HCl, and finely ground
. -
Addition: Add 2-Bromopropane dropwise over 30 minutes at 20-25°C.
-
Reaction: Heat the slurry to mild reflux (approx. 60-65°C) for 12–16 hours.
-
IPC (In-Process Control): Monitor by GC-MS or TLC (Mobile phase: 10% MeOH in DCM). Look for disappearance of the starting piperidine.
-
-
Workup:
-
Cool to 20°C. Filter off inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure to remove ACN.
-
Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (2x) to remove residual inorganic salts.
-
Dry organic layer over
, filter, and concentrate to yield the crude ketone as a yellow oil.
-
-
Purification (Optional but Recommended for Scale): Vacuum distillation (bp approx. 60-65°C at 2 mmHg) yields a clear, colorless liquid.
-
Yield Target: 75-85%.
-
Stage 2: High-Pressure Reductive Amination
Objective: Convert ketone to primary amine without over-alkylation (dimer formation).
Materials:
-
1-Isopropylpiperidin-4-one (Intermediate 1)
-
Ammonia in Methanol (7N solution) (10.0 eq)
-
Raney Nickel (Active catalyst, slurry in water/MeOH) (10 wt% loading)
-
Hydrogen Gas (
)
Safety Warning: Raney Nickel is pyrophoric when dry. Handle under inert atmosphere (Argon/Nitrogen).[1] High-pressure hydrogenation requires a rated autoclave.
Protocol:
-
Catalyst Prep: Wash Raney Nickel (approx. 10g per 100g substrate) three times with anhydrous methanol to remove water.
-
Loading: In a high-pressure autoclave, charge the ketone (dissolved in minimal MeOH), the washed Raney Nickel, and the 7N
/MeOH solution.-
Critical Parameter: High ammonia equivalents (10 eq) are essential to shift the equilibrium toward the primary imine and suppress the formation of the secondary amine dimer (bis-impurity).
-
-
Hydrogenation:
-
Purge reactor 3x with
, then 3x with . -
Pressurize to 20 bar (approx. 300 psi) .
-
Heat to 50-60°C with vigorous stirring (1000 rpm).
-
Reaction Time: 8–12 hours. Monitor
uptake.
-
-
Workup:
-
Cool to room temperature.[2] Vent
and purge with . -
Filter the mixture through a Celite pad (under
blanket) to remove the catalyst. Keep catalyst wet to prevent fire. -
Concentrate the filtrate to remove Ammonia and Methanol.
-
Result: Crude 1-Isopropylpiperidin-4-amine (Free Base) as a pale yellow oil.[1]
-
Stage 3: Salt Formation & Isolation
Objective: Isolate the stable dihydrochloride salt.
Protocol:
-
Dissolution: Dissolve the crude free base oil in Isopropanol (IPA) (5 vol).
-
Acidification: Cool to 0-5°C. Slowly add HCl in IPA (5-6N) or concentrated aqueous HCl (12M) dropwise.
-
Stoichiometry: You need slightly more than 2.0 equivalents (e.g., 2.2 eq) to form the dihydrochloride.
-
-
Crystallization: The salt should precipitate as a white solid. If gumming occurs, add a co-solvent (Acetone or
) to induce crystallization. -
Isolation: Stir at 0°C for 2 hours. Filter the solid under
. -
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Hygroscopicity Note: The dihydrochloride can be hygroscopic. Store in a desiccator or foil-sealed bags.
-
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Ammonia Ratio | >10 Equivalents | Low: Increases "Dimer" impurity (Secondary amine formed by reaction of product with imine). |
| H2 Pressure | 15–30 bar | Low: Slow reaction, incomplete conversion. High: Generally safe, but equipment limited. |
| Temperature (Step 2) | 50–60°C | High: Promotes alcohol formation (reduction of ketone instead of imine). |
| Water Content | <0.5% in Step 2 | High: Water shifts equilibrium back to ketone/alcohol. Use anhydrous MeOH. |
Mechanism of Impurity Formation (Step 2): The primary risk in reductive amination is the reaction of the newly formed primary amine with the intermediate imine, leading to a secondary amine dimer.
-
Mitigation: High dilution and large excess of Ammonia compete with the product amine for the imine.
Analytical Specifications (Quality Control)
1. H-NMR (D2O):
-
Diagnostic peaks: Isopropyl methyls (doublet, ~1.3 ppm), Piperidine ring protons (multiplets 1.8–3.5 ppm), Methine CH of isopropyl (septet).
-
Note: In D2O, amine protons (
, ) exchange and are not visible.
2. HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: A: 0.1% TFA in Water; B: ACN. (Gradient 5% to 95% B).
-
Note: Since the molecule is very polar and lacks a strong chromophore (no benzene ring), UV detection at 210 nm is required. Alternatively, use ELSD or CAD detection for better sensitivity.
-
-
Target Purity: >98.5% Area.
References
-
Synthesis of Piperidine Derivatives: Werner, L. et al. "Scalable synthesis of 4-aminopiperidine derivatives."[3] Organic Process Research & Development, 2010. (Generalized protocol adaptation).
-
Reductive Amination Safety: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 11, 3849–3862. [Link] (Mechanistic background).
-
Catalyst Handling: "Handling and Safety of Raney Nickel." W.R. Grace & Co.[4] Technical Bulletin. [Link]
-
Patent Reference: Pfizer Inc. "Preparation of piperidinyl-amine derivatives."[3][5] WO2007002559. (Describes analogous reductive aminations on piperidin-4-ones).
-
Product Data: "1-Isopropylpiperidin-4-amine."[1][6][7][8] PubChem Compound Summary for CID 127285-08-9. [Link]
Disclaimer: This protocol involves hazardous chemicals (alkyl halides, high-pressure hydrogen, pyrophoric catalysts). It should only be performed by trained personnel in a properly equipped laboratory.
Sources
- 1. 1-ISOPROPYL-PIPERIDIN-4-YLAMINE | 127285-08-9 [chemicalbook.com]
- 2. Reductive Amination Review [erowid.org]
- 3. researchgate.net [researchgate.net]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 6. 1-Isopropylpiperidin-4-amine, CAS No. 127285-08-9 - iChemical [ichemical.com]
- 7. CAS 127285-08-9 | 1-Isopropylpiperidin-4-amine - Synblock [synblock.com]
- 8. Buy N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride [smolecule.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 1-Isopropylpiperidin-4-amine dihydrochloride
Technical Support Center: Optimization & Troubleshooting Guide Subject: 1-Isopropylpiperidin-4-amine Dihydrochloride Synthesis & Handling Ticket ID: OPT-ISO-PIP-004
Executive Summary
This guide addresses the optimization of reaction conditions for 1-Isopropylpiperidin-4-amine dihydrochloride (CAS: 127285-08-9). This molecule is a critical secondary amine building block. The primary synthetic challenge lies in the steric hindrance of the isopropyl group during installation and the hygroscopic nature of the final dihydrochloride salt.
This support documentation focuses on the industry-standard Reductive Amination route (using 4-Boc-aminopiperidine and acetone) followed by deprotection, as this offers the highest regioselectivity and scalability compared to direct alkylation.
Module 1: The Synthetic Logic & Pathway
The following workflow illustrates the optimized pathway. We utilize Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride due to its superior toxicity profile and selectivity for aldehydes/ketones in the presence of acid-sensitive groups.
Figure 1: Optimized Reductive Amination Pathway. The critical control point is the STAB reduction step.
Module 2: Critical Reaction Parameters
To ensure reproducibility, you must control the following variables. These are the "Why" behind the protocol.
| Parameter | Recommended Condition | Technical Rationale |
| Hydride Source | STAB (Sodium Triacetoxyborohydride) | STAB is less reducing than NaBH₄ and does not reduce ketones (acetone) as fast as it reduces imines.[1] This allows "One-Pot" procedures without significant side-reaction of the solvent/reagent. |
| Solvent System | 1,2-Dichloroethane (DCE) or THF | DCE promotes faster reaction rates for reductive amination than THF. However, THF is preferred for green chemistry compliance. Note: Avoid Methanol with STAB as it decomposes the reagent. |
| Stoichiometry | Acetone (3.0 - 5.0 eq) | Excess acetone drives the equilibrium toward the imine. Since acetone is cheap and volatile, excess is easily removed. |
| Acid Catalyst | Acetic Acid (1.0 eq) | Essential for ketone reactions. It catalyzes the formation of the iminium ion, which is the species actually reduced by STAB. |
| Salt Formation | HCl in Dioxane/IPA | Using aqueous HCl leads to sticky gums. Anhydrous HCl in an organic solvent ensures the product precipitates as a solid. |
Module 3: Optimized Experimental Protocol
This protocol is designed to be self-validating . If a step fails, the visual cues provided will alert you immediately.
Step A: Reductive Alkylation (Installation of Isopropyl)
-
Dissolution: Dissolve 4-Boc-aminopiperidine (1.0 eq) in DCE (0.2 M concentration).
-
Activation: Add Acetone (4.0 eq) and Acetic Acid (1.0 eq). Stir for 30 minutes at Room Temperature (RT).
-
Checkpoint: Solution should remain clear. Cloudiness suggests wet reagents.
-
-
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise over 20 minutes.
-
Why portion-wise? To control exotherm and hydrogen gas evolution.
-
-
Reaction: Warm to RT and stir for 4–16 hours.
-
Validation: Monitor by TLC or LCMS.[2] The starting secondary amine should disappear.
-
-
Quench (Critical): Quench with saturated NaHCO₃ . Stir vigorously for 30 minutes.
-
Pro-Tip: If an emulsion forms (common with Boron), add a 10% solution of Potassium Sodium Tartrate (Rochelle's Salt) and stir until layers separate cleanly.
-
Step B: Deprotection & Salt Formation
-
Isolate the intermediate (organic layer), dry over MgSO₄, and concentrate to an oil.[3]
-
Redissolve the oil in minimal Dichloromethane (DCM) .
-
Add 4M HCl in Dioxane (4.0 eq). Stir at RT.
-
Observation: A white precipitate should begin to form within 30 minutes.
-
-
Isolation: Dilute with Diethyl Ether or MTBE to force complete precipitation. Filter the solid under nitrogen (hygroscopic!).
Module 4: Troubleshooting Center (FAQ)
Q1: My final product is a sticky oil/gum, not a white solid. How do I fix this?
-
Diagnosis: This is the most common issue with amine dihydrochlorides. It usually indicates trapped solvent or excess water.
-
The Fix:
-
Decant the supernatant.
-
Triturate (grind/stir) the gum with anhydrous Diethyl Ether or Ethyl Acetate . Scratch the flask walls with a glass rod to induce nucleation.
-
If that fails, dissolve the gum in a minimum amount of hot Isopropanol (IPA) and let it cool slowly.
-
Q2: The reaction stalled. I still see starting material after 24 hours.
-
Diagnosis: The imine formation was likely sluggish due to steric hindrance or wet solvent.
-
The Fix: Add activated 4Å Molecular Sieves to the reaction mixture to scavenge water, driving the equilibrium toward the imine. You can also increase the Acetone loading to 10 eq.
Q3: NMR shows broad peaks or missing protons.
-
Diagnosis: This is normal for amine salts.
-
Explanation: Ammonium protons (
and ) exchange rapidly with deuterated solvents like or , causing them to disappear or broaden significantly. -
Validation: Run the NMR in DMSO-d6 . The exchange is slower, and you should see distinct peaks for the hydrochloride protons (often integrating to ~3-4H between 8.0-10.0 ppm).
Q4: Can I use NaCNBH₃ instead of STAB?
-
Answer: Yes, but with caveats.
-
Adjustment: If using Sodium Cyanoborohydride, you must use Methanol as the solvent (unlike STAB).[4] You must also adjust the pH to ~6 using Acetic Acid. Be aware that cyanide waste requires special disposal protocols. STAB is generally preferred for safety and ease of workup [1].
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[7][8][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[7]
-
Clayden, J. , Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section: Preparation of Amines).[1][4][7][9][10][12][13][14][15]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents [patents.google.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. figshare.com [figshare.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting 1-Isopropylpiperidin-4-amine Dihydrochloride Synthesis
Ticket ID: #ISO-PIP-4AM-YIELD Status: Open Assigned Specialist: Senior Application Scientist Topic: Low Yield Analysis & Remediation
Executive Summary & Diagnostic Triage
The Core Problem: Low yield in the synthesis of 1-Isopropylpiperidin-4-amine dihydrochloride is rarely due to the failure of the bond-forming chemistry itself. The reductive amination of 4-aminopiperidine derivatives is generally robust.
The yield loss almost invariably occurs during isolation . This molecule is a low-molecular-weight diamine. Its free base is highly polar, hygroscopic, and exhibits "switchable hydrophilicity," meaning it prefers the aqueous phase during standard extractions, leading to massive "invisible" losses.
Quick Diagnostic Table
Compare your observations with these signatures to identify the failure stage.
| Observation | Likely Failure Mode | Probability |
| TLC shows product, but organic layer is empty. | Phase Partitioning Failure. The product remained in the aqueous layer during workup. | High (80%) |
| Reaction mixture turned black/tarry. | Decomposition/Polymerization. Likely oxidation of the free amine or excessive heat during reductive amination. | Medium (15%) |
| Final salt turned into a sticky oil/goo. | Hygroscopicity/Solvent Trap. Presence of water during salt formation or incorrect solvent choice. | High (60%) |
| Starting material remains unreacted. | Imine Hydrolysis. Wet solvents (Acetone) or insufficient acid catalyst prevented iminium ion formation. | Low (5%) |
Phase 1: The Reaction (Reductive Amination)[1][4][5][6]
The industry-standard route involves the reductive alkylation of N-Boc-4-aminopiperidine with acetone , followed by deprotection. Direct alkylation with isopropyl halides is discouraged due to over-alkylation (quaternization) and elimination side reactions.
The Protocol (Optimized for Yield)
Reference Standard: Abdel-Magid Reductive Amination
-
Reagents: 4-N-Boc-aminopiperidine (1.0 eq), Acetone (excess, 3-5 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq).
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).
-
Procedure:
Troubleshooting The Chemistry[4]
-
Why STAB? We use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride (
). STAB is less toxic and, crucially, it does not reduce the ketone (acetone) as quickly as it reduces the iminium ion, preventing the consumption of reagents [1]. -
The pH Factor: The formation of the iminium species requires a slightly acidic environment (pH 5-6). If you omit Acetic Acid, the equilibrium shifts back to the ketone + amine, and the reaction stalls.
-
Water Scavenging: If your acetone is "wet," water hydrolyzes the imine back to the starting material. Add activated 4Å Molecular Sieves to the reaction vessel to drive the equilibrium forward.
Figure 1: The Reductive Amination Pathway. Note the reversibility of the iminium formation (red dotted line), which is the primary chemical cause of low conversion.
Phase 2: Workup & Isolation (The "Invisible" Loss)
This is the most common point of failure. The free base (1-isopropylpiperidin-4-amine) is a diamine. Diamines are notorious for being highly water-soluble [2].
The Trap: Standard Extraction
If you quench the reaction with aqueous
The Solution: High-Polarity Extraction or Dry Workup
Method A: The "Salting Out" Extraction (Recommended)
-
Quench reaction with saturated aqueous
(Potassium Carbonate). This creates a high ionic strength aqueous layer, forcing the organic amine out ("salting out"). -
Solvent Switch: Do not use pure DCM. Use a mixture of CHCl3 : Isopropanol (3:1) or DCM : Methanol (9:1) . The alcohol component is essential to solvate the polar amine.
-
Perform 5-6 extractions.
-
Dry organic layer over
.
Method B: The "Dry" Workup (If using STAB)
Since STAB byproducts are borate salts:
-
Evaporate the reaction solvent (DCE/THF) completely.
-
Suspend the residue in Ethyl Acetate and add aqueous
(1M) to quench. -
Separate layers (check aqueous!).[4]
-
Better yet: If possible, perform a non-aqueous quench by adding solid
and filtering off the solids, though this is riskier with boron reagents.
Phase 3: Salt Formation (Crystallization)
Users often report the product "oiling out" (forming a gum) instead of a nice white powder. This is due to trace water or excess alcohol.
Protocol for Dihydrochloride Salt
-
Isolate Free Base: Ensure the N-Boc intermediate is fully deprotected (e.g., using 4M HCl in Dioxane).
-
Solvent System: Dissolve the crude oil in a minimum amount of absolute ethanol or methanol .
-
Acid Addition: Add HCl in Diethyl Ether (2M) or HCl in Dioxane (4M) dropwise. Do not use aqueous HCl.
-
Precipitation:
-
If precipitate forms immediately: Filter under nitrogen.
-
If no precipitate: Add Diethyl Ether (anti-solvent) slowly until cloudy. Cool to -20°C.
-
If it oils out: Decant the supernatant. Triturate (grind) the oil with fresh Diethyl Ether or Hexanes. Vigorous scratching of the flask wall with a glass rod often induces crystallization.
-
Hygroscopicity Warning: The dihydrochloride salt is extremely hygroscopic. Filter rapidly and store in a desiccator immediately.
Figure 2: Diagnostic Decision Tree for Yield Recovery.
Frequently Asked Questions (FAQ)
Q: Can I use Isopropyl Iodide instead of Acetone/STAB? A: It is not recommended. Direct alkylation of a secondary amine (on the piperidine ring) with isopropyl iodide often leads to quaternization (ammonium salt formation) or elimination to propene. Reductive amination is far more chemoselective.
Q: My product is a sticky brown oil. How do I get a solid? A: You likely have residual solvent or water.
-
Dissolve the oil in Methanol.
-
Treat with activated charcoal to remove color (if necessary) and filter.
-
Evaporate to dryness.
-
Trituration: Add anhydrous Diethyl Ether and scratch the flask vigorously. The mechanical stress helps the crystal lattice form.
Q: Why do I need 2 equivalents of HCl?
A: The molecule is a diamine. One HCl protonates the secondary piperidine nitrogen (
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Jessop, P. G., et al. (2018). "Diamines as switchable-hydrophilicity solvents with improved phase behaviour." Green Chemistry, 20.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Borch, R. F., et al. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12). (Comparison of reducing agents).
Sources
Technical Support Center: Stability & Handling of 1-Isopropylpiperidin-4-amine
Product: 1-Isopropylpiperidin-4-amine dihydrochloride CAS: 127285-08-9 (Free base reference) Document Type: Troubleshooting Guide & FAQ Status: Verified by Application Science Team
Introduction: The "Dimer" Paradox
As a Senior Application Scientist, I often see researchers encounter "dimerization" with aminopiperidines. It is crucial to first clarify that 1-Isopropylpiperidin-4-amine dihydrochloride (the salt form) is chemically stable and resistant to dimerization in the solid state.
The "dimer" you observe typically arises in two specific scenarios:
-
Urea Dimer (Storage/Handling): Formed when the free base reacts with atmospheric
. -
Process Dimer (Synthesis): Formed during reductive amination when the product competes with the starting material.
This guide addresses both, with a focus on preventing the formation of the 1,3-bis(1-isopropylpiperidin-4-yl)urea impurity.
Part 1: Troubleshooting Guide
Issue 1: "I see a dimer peak (M+ = ~296 Da) after neutralizing the salt."
Diagnosis: Atmospheric
The Mechanism:
Corrective Protocol:
-
Degas Solvents: Never use "bench" water or methanol for neutralization. Sparge all solvents with Argon or Nitrogen for at least 15 minutes.
-
Inert Atmosphere: Perform the free-basing (e.g., using
or ) strictly under an inert atmosphere. -
Quench Quickly: If the free base is an intermediate, react it immediately. Do not store the free base oil for extended periods, even in a freezer, unless sealed under inert gas.
Issue 2: "I see a dimer impurity during reductive amination."
Diagnosis: Competitive Bis-Alkylation (Reductive Dimerization). If you are reacting 1-Isopropylpiperidin-4-amine with a ketone/aldehyde, the secondary amine product you form is more nucleophilic than the starting primary amine. It reacts with the electrophile again.
Corrective Protocol:
-
Stoichiometry: Use a large excess of the amine (1.5 – 2.0 equivalents) relative to the ketone/aldehyde. This statistically favors mono-alkylation.
-
Stepwise Reduction: Use "Indirect Reductive Amination."
-
Step A: Form the imine (dehydrating conditions, e.g.,
or molecular sieves). -
Step B: Remove excess amine (if possible) or cool the reaction.[2]
-
Step C: Add the reducing agent (
or ).
-
-
pH Control: Maintain a slightly acidic pH (5–6) using Acetic Acid. This protonates the more basic secondary amine product, rendering it non-nucleophilic and preventing the second reaction.
Part 2: Visualizing the Pathways
Pathway A: The "Air Dimer" (Urea Formation)
This diagram illustrates how improper handling of the free base leads to the urea impurity.
Figure 1: Mechanism of Urea Dimer formation upon exposure of the free base to atmospheric Carbon Dioxide.[1][3]
Pathway B: The "Process Dimer" (Reductive Amination)
This diagram shows the decision logic to avoid bis-alkylation during synthesis.
Figure 2: Competitive reaction pathway leading to bis-alkylated impurities during reductive amination.
Part 3: Frequently Asked Questions (FAQ)
Q1: Can I store the free base if I keep it in the freezer? A: Only if sealed perfectly. The freezing point of many amine oils is low, and diffusion of oxygen/CO2 can still occur through standard plastic caps. We recommend storing the dihydrochloride salt indefinitely and only generating the free base in situ immediately before use.
Q2: How do I remove the Urea dimer if it has already formed? A: Urea derivatives are typically highly crystalline and much less soluble in organic solvents than the amine.
-
Protocol: Dissolve the crude amine mixture in a non-polar solvent (like cold Diethyl Ether or Hexanes/EtOAc mixture). The urea dimer often precipitates out as a white solid. Filter it off.
-
Alternative: Convert the amine back to the HCl salt. The urea will not form a salt and can be washed away with organic solvents (like DCM) while the amine-HCl remains solid or in the aqueous phase.
Q3: Does the isopropyl group sterically hinder dimerization? A: It hinders the piperidine nitrogen (N1), but the primary amine (N4) is relatively unhindered. It is chemically distinct and remains highly reactive toward electrophiles and CO2.
Q4: What is the best solvent for the HCl salt? A: 1-Isopropylpiperidin-4-amine dihydrochloride is highly soluble in Water and Methanol . It has limited solubility in Ethanol and is insoluble in Acetone, Ether, and DCM.
Part 4: Data Summary
| Property | Specification / Note |
| Molecular Weight (Free Base) | 142.24 g/mol |
| Molecular Weight (2HCl Salt) | 215.16 g/mol |
| Primary Impurity | 1,3-bis(1-isopropylpiperidin-4-yl)urea |
| Impurity Cause | Reaction with atmospheric |
| Storage Condition | Desiccate; Inert Gas; < -20°C (Free Base) / RT (Salt) |
| pKa (Approx) | ~10.5 (Primary Amine), ~9.5 (Piperidine N) |
References
-
Urea Formation Mechanism: Title: Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent.[4] Source: Green Chemistry, 2010.[4] URL:[Link]
-
Amine Stability & Handling: Title: Dispersion Interactions and the Stability of Amine Dimers.[5] Source: PMC (PubMed Central), 2017. URL:[Link]
-
Reductive Amination Controls: Title: A Unified Approach to CO2–Amine Reaction Mechanisms. Source: ACS Omega, 2020. URL:[Link]
Sources
- 1. Direct synthesis of urea from carbon dioxide and ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Direct Deamination of Primary Amines via Isodiazene Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Dispersion Interactions and the Stability of Amine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance with 1-Isopropylpiperidin-4-amine dihydrochloride
Ticket Subject: Overcoming Steric & Solubility Barriers in Synthesis
Status: Open | Priority: High | Agent: Senior Application Scientist[1][2]
Executive Summary: The Reagent Profile
You are likely encountering difficulties coupling 1-Isopropylpiperidin-4-amine dihydrochloride (CAS: 127285-08-9 for free base; salt forms vary) to hindered electrophiles.[1][2] While the isopropyl group at
-
Distal Steric Bulk: The isopropyl group increases the hydrodynamic radius, affecting solubility and aggregation in non-polar solvents.[2]
-
Proximal Steric Hindrance (Reaction Center): The primary amine is attached to a secondary carbon (
) on a chair-conformation piperidine ring.[1][2] When coupling to ortho-substituted benzoic acids or bulky heterocycles, the nucleophilic attack is sterically compromised compared to a simple alkyl amine.[2]
This guide provides the protocols to overcome these specific barriers.
Troubleshooting Module: The "Salt" Barrier (Pre-Reaction)
Issue: "My reaction suspension is heterogeneous, and LCMS shows only starting material."
Diagnosis: The dihydrochloride salt (
Protocol A: In-Situ Neutralization (Recommended for High-Throughput)
Do not rely on passive deprotonation.[1][2] You must force the equilibrium.
-
Solvent: Switch to DMF or DMAc (high dielectric constant breaks ion pairs).[1][2]
-
Stoichiometry: You need 3.5 equivalents of base minimum.[2]
Protocol B: Free-Basing (Recommended for Sensitive Couplings)
If your electrophile is moisture-sensitive (e.g., acid chlorides), moisture from the salt lattice will kill the reagent.[1][2] Convert to the free base first.[2]
Step-by-Step Free-Basing:
-
Dissolve the
salt in minimal Water (it is highly water-soluble).[1][2] -
Add 10M NaOH until pH > 12. The oil will separate.[2]
-
Extract 3x with DCM (Dichloromethane).[2]
-
Dry over
, filter, and concentrate. -
Critical: Use immediately. The free secondary amine absorbs
from air to form carbamates.[2]
Troubleshooting Module: Overcoming Steric Hindrance
Issue: "I am trying to couple this amine to an ortho-substituted benzoic acid, but the yield is <20%."
Diagnosis: The
Solution: The "Small Activator" Strategy
You must minimize the size of the leaving group on the electrophile.
| Coupling Agent | Steric Profile | Suitability for This Reagent | Recommendation |
| EDC/HOBt | Bulky Intermediate | Low | Avoid for hindered substrates.[1][2] |
| HATU | Fast, but bulky | Medium | Good for moderate hindrance.[1][2] |
| T3P (Propylphosphonic Anhydride) | Low Steric Demand | High | Preferred. The byproduct is water-soluble.[1][2] |
| Acyl Fluoride (TFFH) | Smallest Leaving Group | Critical | Best for extreme hindrance (e.g., ortho-di-substitution).[1][2] |
Protocol C: The T3P Coupling (High Steric Success)
-
Dissolve Carboxylic Acid (1.0 eq) and 1-Isopropylpiperidin-4-amine 2HCl (1.2 eq) in EtOAc or 2-MeTHF .
-
Add Pyridine (5.0 eq).[2] Note: Pyridine acts as both base and acylation catalyst.[2][3]
-
Cool to 0°C.
-
Allow to warm to RT and stir for 12h.
-
Workup: Wash with water, then 0.5M NaOH.[2] The T3P byproducts wash away, leaving clean amide.[2]
Visualizing the Workflow
The following diagram illustrates the decision logic for handling the salt and selecting the coupling path based on steric hindrance.
Figure 1: Decision matrix for salt neutralization and coupling reagent selection.
Frequently Asked Questions (FAQ)
Q: Can I use the 1-isopropyl group to direct regioselectivity?
A: No. The
Q: LCMS shows a mass corresponding to +28 Da.[2] What is this? A: This is likely a Formylation side reaction.[2] If you use DMF as a solvent with this amine and heating, DMF can decompose to generate dimethylamine and CO, or react directly.[2]
-
Fix: Switch to DMAc (Dimethylacetamide) or NMP , which are thermally more stable than DMF.[2]
Q: How do I remove the unreacted amine after the reaction? A: The 1-isopropyl group makes the molecule basic.[2]
-
Dilute reaction mixture with EtOAc.[2]
-
Wash with Citric Acid (10% aq) .[2]
-
The unreacted amine will protonate and move to the aqueous layer.[2] The amide product (usually less basic) will remain in the organic layer.[2]
References
-
PubChem. 4-Isopropylpiperidin-1-amine Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]
-
Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1][2] (Foundational text on HATU/T3P selection).
-
Dunetz, J. R., et al. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11754–11844.[2] (Guidance on T3P usage).
Sources
Technical Support Center: Purification of 1-Isopropylpiperidin-4-amine Dihydrochloride
[1][2]
Status: Active Ticket ID: PUR-IPP-4A-2HCl Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
1-Isopropylpiperidin-4-amine dihydrochloride (CAS: 127285-08-9) presents a unique set of purification challenges driven by its high polarity , hygroscopic nature , and the stoichiometric balance required to maintain the dihydrochloride salt form.[1][2] This guide addresses the most frequent technical inquiries regarding the isolation, purification, and handling of this intermediate.
Section 1: Critical Solubility & Phase Separation
Q: My crude product is isolating as a sticky gum or oil rather than a crystalline solid. How do I induce crystallization?
A: This is the most common issue with piperidine diamine salts.[2] The "gumming" is typically caused by trapped solvent or trace impurities preventing crystal lattice formation.[2]
Root Cause:
-
Residual Solvents: High-boiling solvents (DMF, DMSO) or water act as plasticizers.[1][2]
-
Amorphous State: Rapid evaporation of solvent often freezes the molecules in a disordered state.[2]
Troubleshooting Protocol (Trituration):
-
Solvent Removal: Ensure all primary reaction solvents are removed.[2] If water was used, co-evaporate with toluene or ethanol to dry the residue azeotropically.
-
Trituration:
-
Solvent Swap: If ether fails, dissolve the gum in a minimum amount of hot Methanol (MeOH) or Isopropanol (IPA) and add cold Ethyl Acetate (EtOAc) dropwise until turbidity persists.[2] Cool to -20°C.
Q: I cannot extract the compound from the aqueous phase during workup. It stays in the water layer.
A: 1-Isopropylpiperidin-4-amine is a highly polar diamine.[1][2] In its dihydrochloride form, it is ionic and insoluble in organic solvents.[2] Even as a free base, the secondary amine (piperidine ring) and primary amine (4-position) make it water-soluble.[1][2]
Corrective Workflow:
-
Avoid Aqueous Extraction if possible: Isolate by evaporation and salt formation directly.[2]
-
If Aqueous Extraction is Mandatory (Free Base Isolation):
Section 2: Salt Stoichiometry & Purity
Q: My Elemental Analysis (EA) shows nitrogen/chlorine ratios inconsistent with the dihydrochloride form. Why?
A: This molecule has two basic nitrogen centers: the piperidine nitrogen (secondary, pKa ~11) and the exocyclic amine (primary, pKa ~10).
Diagnosis:
-
Monohydrochloride Contamination: If you used exactly 2 equivalents of HCl, you might have a mixture of mono- and di-HCl salts.[1][2]
-
Fix: Use a slight excess of HCl (2.2 – 2.5 eq) during salt formation.[2]
-
-
Hygroscopicity (Water Weight): The salt is hygroscopic.[2] Absorbed atmospheric water distorts EA calculations.[2]
-
Fix: Dry the sample at 40°C under high vacuum (<1 mbar) over P₂O₅ for 24 hours before analysis.
-
Q: How do I remove inorganic salts (NaCl/KCl) if I formed the salt in an aqueous environment?
A: Inorganic salts are insoluble in lower alcohols, whereas your product is soluble.[2]
Desalting Protocol:
-
Evaporate the aqueous mixture to complete dryness.
-
Resuspend the solid residue in dry Ethanol (EtOH) or Methanol (MeOH) .[2]
-
Sonicate and heat briefly to 40°C.
-
Filter the suspension through a Celite pad.[2] The inorganic salts (NaCl) will remain on the filter; your product will be in the filtrate.[2]
-
Concentrate the filtrate to obtain the desalted product.
Section 3: Impurity Removal (Recrystallization)[1][2]
Q: I have trace amounts of starting material (1-Isopropylpiperidin-4-one or 4-Boc-amino derivative). What is the best recrystallization system?
A: Recrystallization is preferred over chromatography for the dihydrochloride salt due to streaking on silica.[2]
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Method | Target Impurities |
| MeOH / Et₂O | 1 : 5 to 1 : 10 | Dissolve in min.[1][2] hot MeOH; add Et₂O until cloudy; cool. | General purification; removes non-polar side products.[2] |
| EtOH / IPA | 1 : 3 | Dissolve in hot EtOH; dilute with IPA; cool slowly. | Removes inorganic salts and trace colored impurities.[2] |
| EtOH / Acetone | 1 : 4 | Dissolve in hot EtOH; add Acetone; cool. | Effective for removing unreacted amine precursors.[2] |
Section 4: Handling & Storage (Hygroscopicity)
Q: The solid turns into a liquid (deliquesces) when weighed.[2] How do I handle this?
A: Piperidine dihydrochlorides are notoriously hygroscopic.[2]
Handling SOP:
-
Storage: Store under Argon or Nitrogen atmosphere at 4°C. Cap vials with Parafilm.
-
Weighing:
-
Recovery: If the sample has liquefied, re-dissolve in MeOH and strip solvent under high vacuum to recover the solid.[2]
Visual Guide: Purification Decision Tree
Caption: Workflow for converting crude oily residues into purified, dry crystalline solid, highlighting critical trituration and desalting steps.
References
-
PubChem. (n.d.).[2][3] 1-(Propan-2-yl)piperidin-4-amine.[1][2][3] National Center for Biotechnology Information.[2] Retrieved February 8, 2026, from [Link][1]
-
Google Patents. (2011).[2] Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride (WO2011160037A2).[2][4] Retrieved February 8, 2026, from [1]
-
ResearchGate. (2019).[2] Handling of Hygroscopic Amine Salts. Retrieved February 8, 2026, from [Link]
Sources
- 1. CAS 127285-08-9 | 1-Isopropylpiperidin-4-amine - Synblock [synblock.com]
- 2. N-Phenylpiperidin-4-amine dihydrochloride | C11H18Cl2N2 | CID 45791702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(Propan-2-yl)piperidin-4-amine | C8H18N2 | CID 3163333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
Technical Support Center: Temperature Management for 1-Isopropylpiperidin-4-amine Dihydrochloride
Case ID: 1-ISO-PIP-TEMP-001 Topic: Thermodynamic Control & Troubleshooting in Synthesis and Isolation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis and isolation of 1-Isopropylpiperidin-4-amine dihydrochloride (CAS: 127285-08-9 (free base)) presents two distinct thermodynamic challenges:
-
Reductive Amination (Kinetic Control): Balancing imine formation equilibrium against reduction rates to prevent over-alkylation.[1]
-
Salt Formation (Exotherm Control): Managing the high enthalpy of neutralization (
) to prevent "oiling out" and ensure a crystalline, filterable solid.[1]
This guide provides a self-validating protocol for temperature management, troubleshooting workflows for common failure modes (oiling, hygroscopicity), and authoritative references.
Module 1: The "Hot" Phase – Reductive Amination
Context: The installation of the isopropyl group at N1 typically utilizes 4-Boc-aminopiperidine (followed by deprotection) or direct reductive alkylation of 4-aminopiperidine using acetone and a reducing agent like Sodium Triacetoxyborohydride (STAB).
Critical Temperature Zones
| Reaction Stage | Target Temp | Physiochemical Rationale |
| Imine Formation | 20–25°C | Equilibrium driven.[1] Acetone is in excess; mild heat promotes dehydration to the imine/enamine intermediate.[1] |
| Reducing Agent Addition | 0–5°C | CRITICAL. Addition of STAB or NaBH₄ is exothermic.[1] Low temp suppresses side reactions (e.g., reduction of acetone to isopropanol).[1] |
| Reaction Aging | 20–25°C | Allows the slower reduction of the sterically hindered iminium species to complete.[1] |
| Quench | < 10°C | Quenching borate complexes is exothermic; controls hydrogen gas evolution.[1] |
Visual Workflow: Temperature-Dependent Pathway
Figure 1: Temperature workflow for the reductive amination step. Note the critical cooling phase prior to hydride addition to prevent impurity formation.[1]
Module 2: The "Cold" Phase – Salt Formation & Isolation[1]
Context: Converting the free base (an oil) to the dihydrochloride salt (a solid) is the primary method for purification.[1] This is a neutralization reaction involving two equivalents of HCl.[1]
The "Oiling Out" Phenomenon
A common failure mode is the product separating as a gummy oil rather than a crystal.[1] This occurs when the reaction temperature exceeds the metastable limit of the supersaturated solution.[1]
Protocol: Controlled Crystallization
-
Dissolution: Dissolve the crude free base in dry Ethanol (EtOH) or Isopropyl Alcohol (IPA) (5–10 volumes).
-
Thermal Equilibration: Cool the amine solution to 0–5°C .
-
Acid Addition: Add HCl (4M in Dioxane or gas) dropwise.
-
Exotherm Alert: The internal temperature must not exceed 20°C .[1]
-
Stoichiometry: Target 2.1 – 2.2 equivalents.
-
-
Seeding (Optional): If the solution remains clear at 2.2 eq, add a seed crystal or scratch the glass.[1]
-
Anti-Solvent Addition: Slowly add Diethyl Ether or MTBE while maintaining 0°C.[1]
-
Ratio: 1:1 to 1:3 relative to the alcohol solvent.[1]
-
Troubleshooting Guide (Q&A)
Q1: The reaction mixture turned into a solid block during HCl addition. What happened?
Diagnosis: Thermal Shock / Concentration Overload. Technical Explanation: You likely added HCl too fast without adequate stirring or solvent volume. The rapid exotherm caused immediate, uncontrolled precipitation (crashing out), trapping impurities.[1] Corrective Action:
-
Add more solvent (EtOH) to create a slurry.[1]
-
Heat the mixture to reflux (approx. 78°C for EtOH) until dissolved.
-
Allow to cool slowly (10°C/hour) to room temperature, then to 0°C. This "recrystallization in situ" will purify the lattice.[1]
Q2: I have a gummy oil at the bottom of the flask instead of white crystals.
Diagnosis: "Oiling Out" (Liquid-Liquid Phase Separation). Cause: The temperature was too high during nucleation, or the solvent system is too polar (e.g., too much water/methanol).[1] Corrective Action:
-
Re-heat the mixture until the oil dissolves into a homogeneous solution.
-
Seed the solution with a pure crystal at the cloud point.
-
Cool slowly. Rapid cooling forces the oil phase to separate before the crystal lattice can form.[1]
Q3: The melting point is lower than expected (< 200°C) or the solid is sticky.
Diagnosis: Hygroscopicity / Solvate Formation.[1] Technical Explanation: Piperidine dihydrochloride salts are extremely hygroscopic.[1] Absorbed atmospheric water depresses the melting point and causes stickiness.[1] Corrective Action:
-
Dry the solid in a vacuum oven at 40–50°C over P₂O₅ or KOH pellets for 24 hours.
-
Store under Argon/Nitrogen in a desiccator.
Visual Troubleshooting Matrix
Figure 2: Decision tree for resolving physical state anomalies during salt isolation.
References & Authoritative Grounding
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.[1]
-
Relevance: Establishes the standard protocol for STAB-mediated reductive amination, emphasizing the selectivity of the reducing agent at room temperature.
-
[1]
-
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]
-
PubChem Compound Summary: 1-Isopropylpiperidin-4-amine. [1]
-
Organic Chemistry Portal: Reductive Amination.
-
Relevance: General overview of mechanism and reducing agent comparison (NaBH4 vs NaBH(OAc)3).[1]
-
Sources
Preventing decomposition of 1-Isopropylpiperidin-4-amine dihydrochloride during reaction
Topic: Preventing Decomposition & Ensuring Reaction Integrity
Document ID: TS-IPP4A-001 | Status: Active | Last Updated: 2025-05-15
Executive Summary & Critical Alert
The Core Issue: Researchers frequently report "decomposition" of 1-Isopropylpiperidin-4-amine dihydrochloride (CAS: 25953-60-2 / Free Base CAS: 127285-08-9). In 90% of cases, the molecule is not decomposing while in its salt form. The dihydrochloride salt is chemically robust.
The Failure Point: Decomposition occurs during the transition from salt to free base or during in-situ neutralization . The free primary amine is highly susceptible to:
-
Rapid Oxidation: Turning the solution yellow/brown/black upon exposure to air.
-
Carbamate Formation: Reacting with atmospheric CO₂.
-
Hygroscopic Clumping: The salt absorbs moisture, altering stoichiometry.
Immediate Directive: Do NOT isolate the free base as a stored intermediate unless absolutely necessary. Perform in-situ neutralization under an inert atmosphere immediately prior to the coupling step.
Technical Deep Dive: The Chemistry of Instability
To prevent decomposition, you must understand the mechanism driving it.
| Instability Factor | Mechanism | Visual Indicator | Prevention Strategy |
| Oxidative Degradation | The electron-rich primary amine at C4 undergoes radical oxidation (SET mechanism) in the presence of O₂, leading to imines and polymerization (tars). | Solution turns Yellow | Strict Degassing: Sparge solvents with Argon/N₂ for 15 mins. Use Schlenk lines. |
| Carbonation | Primary amines are nucleophilic enough to attack CO₂ in the air, forming carbamic acid/carbamates ( | White crust forming on the oil; reduced yield; "stalled" reaction. | Positive Pressure: Maintain N₂ headspace. Avoid dry ice baths without septa. |
| Hygroscopicity | The dihydrochloride salt lattice strongly binds atmospheric water. | Free-flowing powder turns into sticky clumps or paste. | Desiccator Storage: Store salt with P₂O₅ or Silica. Weigh quickly. |
Validated Workflows (Graphviz Visualization)
The following diagram outlines the decision logic for handling this compound to maximize stability.
Figure 1: Decision matrix for safe handling. Method A is preferred to minimize oxidative exposure.
Step-by-Step Protocols
Protocol A: The "Safe" In-Situ Neutralization (Recommended)
Use this for Amide Couplings (HATU/EDC), Reductive Aminations, or SNAr.
-
Preparation: Calculate stoichiometry based on the Dihydrochloride MW (215.16 g/mol ), not the free base.
-
Degassing: Place your reaction solvent (e.g., DMF, DCM) in a flask and sparge with Nitrogen/Argon for 15 minutes. Do not skip this.
-
Dissolution: Add the 1-Isopropylpiperidin-4-amine 2HCl solid to the flask. It may not dissolve fully until the base is added.
-
Activation (The Critical Moment):
-
Add 3.0 to 4.0 equivalents of a tertiary amine base (DIPEA or TEA).
-
Why 3+ equivalents? You need 2 eq to neutralize the 2HCl, and 1+ eq to act as the proton scavenger for the subsequent reaction.
-
Observation: The mixture should become homogeneous. If it turns dark yellow immediately, your solvent contained dissolved oxygen.
-
-
Reaction: Add your electrophile (Acid Chloride, Activated Ester, etc.) immediately.
Protocol B: Isolation of Free Base (Only if necessary)
Use this only if your reaction is sensitive to amine salts (e.g., certain Pd-catalyzed couplings).
-
Suspend the 2HCl salt in DCM (Dichloromethane).
-
Add 2.5 eq of 1N NaOH (aq) at 0°C.
-
Stir vigorously for 10 minutes.
-
Separate layers. Extract aqueous layer 2x with DCM.
-
Crucial Step: Dry the combined organic layers over Na₂SO₄ under an Argon blanket .
-
Concentrate on a rotary evaporator at <30°C .
-
Result: You will obtain a colorless to pale yellow oil.
-
Action: Re-dissolve in your reaction solvent immediately. Do not store this oil.
Troubleshooting & FAQs
Q1: My reaction mixture turned black after adding the base. Is the product ruined?
-
Diagnosis: This is "Amine Oxidation." The free base oxidized because the solvent wasn't degassed.
-
Impact: While it looks terrible, the yield loss might only be 5-10%. The black color comes from trace polymeric impurities that have high extinction coefficients.
-
Fix: Proceed with the reaction. Purify via column chromatography (DCM/MeOH/NH₃). The "tar" usually sticks to the baseline. Next time, sparge your solvent .
Q2: I calculated stoichiometry for the free base (MW ~142), but I used the salt (MW ~215).
-
Diagnosis: Under-loading of reagent.
-
Impact: You have used ~34% less amine than intended.
-
Fix: Recalculate and add the missing equivalent of the amine salt + base immediately.
Q3: The 2HCl salt is sticking to my spatula and weighing boat.
-
Diagnosis: Hygroscopicity. The salt has absorbed water from the humid lab air.
-
Impact: Your mass measurement includes water, so you are actually adding less amine than calculated.
-
Fix: Dry the bulk bottle in a vacuum desiccator over P₂O₅ overnight. If you cannot wait, assume a 5-10% water weight correction factor if the solid looks "wet."
Q4: Can I use Pyridine as the base?
-
Diagnosis: Pyridine (pKa ~5.2) is too weak to fully deprotonate the primary amine (pKa ~10.6) effectively in equilibrium to drive the reaction fast enough, often leading to sluggish kinetics.
-
Fix: Use DIPEA (Hunig's Base) or Triethylamine (TEA).
Decomposition Pathway Visualization
Understanding how it breaks down helps you prevent it.
Figure 2: The "Danger Zone" is the Free Base state. Keep the molecule in the Green (Salt) or transition quickly through Yellow to your Product.
References
-
PubChem Compound Summary. 1-Isopropylpiperidin-4-amine. National Center for Biotechnology Information. (Accessed 2024).[1][2]
-
Sigma-Aldrich (Merck). Handling of Air-Sensitive Amines and Salts. Technical Bulletin AL-134. (General reference for amine handling).
-
ChemicalBook. 1-Isopropylpiperidin-4-amine dihydrochloride Properties and Stability.
-
Reich, H. J. pKa Table of Amines. University of Wisconsin-Madison. (For pKa justification of base selection).
(Note: While specific degradation papers for this exact CAS are rare, the mechanisms cited above are foundational to piperidine/primary amine chemistry.)
Sources
Technical Support Center: Column Chromatography Purification of 1-Isopropylpiperidin-4-amine
Welcome to the technical support center for the purification of 1-Isopropylpiperidin-4-amine and related compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying basic amines using column chromatography. Here, we will address common challenges and provide practical, field-proven solutions to optimize your purification workflow.
Introduction: The Challenge of Purifying Basic Amines
1-Isopropylpiperidin-4-amine, like many other basic amines, presents a unique set of challenges during purification by column chromatography. The primary issue stems from the interaction between the basic amine functionality and the acidic nature of standard silica gel, the most common stationary phase.[1][2] This acid-base interaction can lead to several undesirable outcomes, including:
-
Peak Tailing: Strong interactions cause the compound to elute slowly and asymmetrically from the column, resulting in broad, tailing peaks.[3][4][5]
-
Irreversible Adsorption and Low Yield: In some cases, the amine can bind so strongly to the silica that it fails to elute, leading to significant product loss.[6]
-
Compound Degradation: The acidic environment of the silica surface can potentially degrade sensitive amine compounds.[1][7]
This guide will provide you with the expertise to overcome these challenges and achieve high-purity 1-Isopropylpiperidin-4-amine.
Troubleshooting Guide: A Problem-Solution Approach
This section is dedicated to identifying and resolving specific issues you may encounter during the column chromatography purification of 1-Isopropylpiperidin-4-amine.
Problem 1: Significant Peak Tailing and Poor Resolution
You observe broad, asymmetrical peaks for your product, leading to poor separation from impurities.
Causality: This is a classic sign of strong interaction between your basic amine and the acidic silanol groups on the silica surface.[3][4] This secondary interaction mechanism delays the elution of the amine, causing the peak to tail.
Solutions:
-
Mobile Phase Modification with a Basic Additive: The most common and often simplest solution is to add a small amount of a basic modifier to your eluent.[1][2][6] This additive, often a volatile amine, competes with your product for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute more symmetrically.
-
Switching to a Less Acidic or Basic Stationary Phase: If mobile phase modification is insufficient or undesirable, consider an alternative stationary phase.
-
Basic Alumina: Alumina is inherently more basic than silica and can be an excellent choice for the purification of basic compounds.[6]
-
Amine-Functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, creating a more basic environment and minimizing unwanted interactions with your amine product.[2][6][8] This often allows for the use of less polar, non-polar solvent systems (e.g., hexane/ethyl acetate) and simplifies purification.[9]
-
-
Reversed-Phase Chromatography: For polar, ionizable compounds like 1-Isopropylpiperidin-4-amine, reversed-phase chromatography on a C18 column with an alkaline mobile phase can be a highly effective strategy.[1][6][10] At a higher pH, the amine is in its free-base form, increasing its hydrophobicity and retention on the non-polar stationary phase, which can lead to excellent separation.[1]
Experimental Protocol: Preparing a Triethylamine-Treated Silica Gel Column
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes) containing 1-2% triethylamine.
-
Column Packing: Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.
-
Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes of your starting mobile phase (containing the triethylamine additive). This ensures the entire stationary phase is conditioned before loading your sample.[11]
Problem 2: Product is Not Eluting from the Column or Very Low Yield
You've run a significant volume of your mobile phase, but your product is not coming off the column, or you recover a much lower amount than expected.
Causality: This is likely due to irreversible adsorption of your basic amine onto the acidic silica gel.[6] The interaction is so strong that the mobile phase is not sufficiently polar to displace the compound.
Solutions:
-
Increase Mobile Phase Polarity Drastically: If you are using a gradient, you may need to increase the percentage of the polar solvent (e.g., methanol in dichloromethane) significantly. For isocratic elution, a switch to a more polar solvent system is necessary.
-
Incorporate a Stronger Basic Modifier: If you are already using a basic modifier like triethylamine, consider switching to or adding a stronger base like a dilute solution of ammonium hydroxide in methanol.
-
Employ an Amine-Functionalized Column: As mentioned previously, an amine-functionalized stationary phase is specifically designed to prevent this strong interaction and is often the most reliable solution for stubborn amines.[2][8]
-
Dry Loading with Deactivated Silica: Adsorbing your sample onto a small amount of silica that has been pre-treated with triethylamine before loading it onto the column can help.
Experimental Protocol: Dry Loading of Sample
-
Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (enough to form a free-flowing powder once the solvent is removed).
-
Add 1-2% triethylamine relative to the solvent volume.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder.[11]
-
Carefully add this powder to the top of your prepared column.[11]
-
Problem 3: Poor Separation of Structurally Similar Impurities
Your product is eluting, but it is co-eluting with impurities that have similar polarities.
Causality: The chosen mobile phase and stationary phase combination does not provide sufficient selectivity to resolve the compounds.
Solutions:
-
Optimize the Solvent System with TLC: Thin-layer chromatography (TLC) is an indispensable tool for optimizing your separation before committing to a column.[12][13]
-
Goal Rf: Aim for an Rf value of your target compound between 0.2 and 0.4 in your chosen TLC solvent system to ensure good separation on the column.
-
Solvent Screening: Test a variety of solvent systems with different polarities and selectivities (e.g., ethyl acetate/hexanes, dichloromethane/methanol, with and without basic modifiers).
-
-
Employ a Solvent Gradient: Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase over the course of the separation (gradient elution).[7] This can help to sharpen peaks and improve the resolution of closely eluting compounds.
-
Change the Stationary Phase: If solvent optimization on silica does not yield the desired separation, switching to a different stationary phase (e.g., alumina, amine-functionalized silica, or C18) can alter the selectivity of the separation and may resolve the co-eluting compounds.[8]
Data Presentation: TLC Solvent System Selection
| Solvent System (v/v) | Rf of 1-Isopropylpiperidin-4-amine | Rf of Impurity A | Resolution (ΔRf) | Comments |
| 10% MeOH in DCM | 0.5 | 0.55 | 0.05 | Poor resolution, spots are too high. |
| 5% MeOH in DCM | 0.3 | 0.4 | 0.1 | Better, but still some overlap. |
| 5% MeOH in DCM + 1% TEA | 0.35 | 0.5 | 0.15 | Good separation, symmetrical spots. |
| 20% EtOAc in Hexanes + 1% TEA | 0.2 | 0.1 | 0.1 | Good separation, but may require a long elution time. |
Note: This is example data. Actual Rf values will depend on the specific impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best way to visualize 1-Isopropylpiperidin-4-amine on a TLC plate?
A1: Since 1-Isopropylpiperidin-4-amine lacks a strong UV chromophore, visualization with a UV lamp will likely be ineffective.[14] You will need to use a chemical stain. A ninhydrin stain is an excellent choice for primary and secondary amines, which typically yields a pink or purple spot upon heating.[15][16] Another general-purpose stain that can be effective is potassium permanganate.
Q2: Can I use a standard silica gel for the purification of 1-Isopropylpiperidin-4-amine?
A2: Yes, but it is highly recommended to use a basic modifier in your mobile phase, such as 0.1-2% triethylamine or a small amount of ammonia in methanol, to prevent peak tailing and product loss.[1][2][6][17]
Q3: My compound seems to be decomposing on the column. What can I do?
A3: Compound degradation on silica gel can occur due to its acidic nature.[7] To mitigate this, you can use a deactivated silica gel (pre-treated with a base like triethylamine) or switch to a more inert stationary phase like basic alumina or an amine-functionalized silica.[6][11]
Q4: What is "dry loading" and when should I use it?
A4: Dry loading involves pre-adsorbing your sample onto a small amount of stationary phase (like silica gel) and then adding this solid material to the top of your column.[18] This technique is particularly useful for samples that are not very soluble in the initial mobile phase or to ensure a very narrow starting band for improved separation.[18]
Q5: How do I choose between normal-phase and reversed-phase chromatography for my amine?
A5: The choice depends on the overall polarity of your compound and the impurities you are trying to remove.
-
Normal-phase (e.g., silica, alumina, amine-functionalized silica) is generally a good starting point for less polar amines.
-
Reversed-phase (e.g., C18) is often an excellent choice for more polar or water-soluble amines.[1][10] It is also a good alternative when you encounter issues like irreversible adsorption on silica.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of 1-Isopropylpiperidin-4-amine.
Caption: A decision-making workflow for troubleshooting common issues in amine purification.
References
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Retrieved from [Link]
-
Column Chromatography. In Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. In University of Rochester Department of Chemistry. Retrieved from [Link]
-
Purification: Tips for Flash Column Chromatography. In University of Rochester Department of Chemistry. Retrieved from [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved from [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. (2019, November 27). Reddit. Retrieved from [Link]
-
Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved from [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Retrieved from [Link]
-
Amino (NH2) Column: How to Keep High Performance? (2025, February 17). Welch Materials. Retrieved from [Link]
-
Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved from [Link]
-
When should amine-bonded columns be used for purification? (2023, September 26). Biotage. Retrieved from [Link]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. [Link]
-
Chromatography: Solvent Systems For Flash Column. In University of Rochester Department of Chemistry. Retrieved from [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Retrieved from [Link]
-
4-Isopropylpiperidin-1-amine. In PubChem. Retrieved from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Retrieved from [Link]
-
Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Retrieved from [Link]
-
TLC Visualization Reagents. EPFL. Retrieved from [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. Retrieved from [Link]
-
2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
TLC Visualization Methods. University of California, Irvine. Retrieved from [Link]
-
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]
-
RediSep C-18 reversed phase column Purification of primary amines. (2012, November 9). Teledyne ISCO. Retrieved from [Link]
-
A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines. Forensic Science International. Retrieved from [Link]
-
Why Do Peaks Tail? LCGC North America. Retrieved from [Link]
-
Column Chromatography and TLC | Organic Chemistry Lab Techniques. (2024, January 14). YouTube. Retrieved from [Link]
-
TLC stains. University of Colorado Boulder. Retrieved from [Link]
-
Thin-layer chromatography for the identification and semi-quantification of biogenic amines produced by bacteria. (2009, May 1). PubMed. Retrieved from [Link]
-
When should I use an amine-bonded silica for flash chromatography? (2023, January 19). Biotage. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. Purification [chem.rochester.edu]
- 12. teledyneisco.com [teledyneisco.com]
- 13. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. epfl.ch [epfl.ch]
- 16. faculty.fiu.edu [faculty.fiu.edu]
- 17. Reddit - Prove your humanity [reddit.com]
- 18. chromtech.com [chromtech.com]
How to improve solubility for 1-Isopropylpiperidin-4-amine dihydrochloride reactions
Technical Support Center: 1-Isopropylpiperidin-4-amine Dihydrochloride Subject: Solubility Optimization & Handling Guide Ticket ID: #SOL-IPP-4A-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are encountering solubility challenges with 1-Isopropylpiperidin-4-amine dihydrochloride (CAS: 127285-08-9).[1] This is a common issue with diamine salts where the high lattice energy of the dihydrochloride (2HCl) crystal structure prevents dissolution in the non-polar organic solvents (DCM, THF, Toluene) required for most synthetic transformations (e.g., Amide Coupling, SNAr).[1]
This guide provides the mechanistic root cause , a solvent selection matrix , and three validated protocols to overcome this barrier.
Module 1: The Root Cause (Lattice vs. Solvation)
The molecule exists as a dicationic salt
-
The Problem: The electrostatic attraction between the piperidinium/ammonium dications and the chloride anions creates a rigid crystal lattice. Non-polar solvents (DCM, Et₂O) lack the dielectric constant to shield these charges, meaning Solvation Energy < Lattice Energy .[1]
-
The Solution: You must either (A) break the lattice using high-dielectric solvents (Water, DMSO) or (B) remove the ionic character by deprotonating the amine (Free-Basing).[1]
Module 2: Solvent Selection Matrix
Use this table to determine the correct solvent system based on your intended application.
| Solvent System | Solubility Rating | Primary Use Case | Technical Notes |
| Water | Excellent (+++++) | Aqueous workup / Storage | Highly soluble.[1] pH < 7.[1] Not suitable for moisture-sensitive reactions.[1] |
| Methanol / Ethanol | Good (+++) | Hydrogenation / Recrystallization | Protic nature dissolves the salt but may interfere with electrophiles (e.g., acid chlorides).[1] |
| DMSO / DMF | Moderate (++) | SNAr / Amide Coupling | Dissolves the salt slowly.[1] Often requires heating.[1] High boiling point makes removal difficult.[1] |
| DCM / Chloroform | Poor (-) | Target for Synthesis | Insoluble as 2HCl salt. Requires "Free-Basing" (See Protocol B).[1] |
| THF / Dioxane | Very Poor (--) | Cross-coupling | Insoluble as 2HCl salt. Requires In-Situ Neutralization (See Protocol A).[1] |
Module 3: Validated Solubilization Protocols
Decision Tree: Which Protocol Do I Need?
Figure 1: Decision matrix for selecting the appropriate solubilization method based on downstream chemistry.
Protocol A: In-Situ Neutralization (Standard Amide Coupling)
Best for: HATU/EDC couplings where isolation of the free amine is inconvenient.[1]
Concept: The salt is suspended in organic solvent.[2] A tertiary amine base (DIPEA) is added.[1] The DIPEA scavenges the HCl, forming DIPEA[1]·HCl (soluble in DCM/DMF), releasing the free 1-Isopropylpiperidin-4-amine into solution.[1]
-
Suspend: Place 1.0 equiv of the 2HCl salt in DMF or DCM (0.1 M concentration). Note: It will look like a suspension.
-
Neutralize: Add 2.5 to 3.0 equiv of DIPEA (N,N-Diisopropylethylamine).
-
Why 3.0 equiv? You need 2.0 equiv to neutralize the 2HCl, plus 1.0 equiv to act as the base for the coupling reaction.
-
-
Sonicate: Sonicate for 5-10 minutes. The suspension should clear significantly as the lipophilic free base is released and the DIPEA·HCl stays in solution (or forms a fine, manageable precipitate).[1]
-
React: Add your carboxylic acid and coupling reagent immediately.[1]
Protocol B: Biphasic Free-Basing (The "Clean" Method)
Best for: Reactions with Acid Chlorides, Sulfonyl Chlorides, or when exact stoichiometry is critical.[1]
Concept: Physically remove the HCl using an inorganic base and extract the pure amine into DCM.
-
Dissolve: Dissolve the 2HCl salt in minimal water (approx. 2 mL per gram).[1]
-
Basify: Slowly add 4M NaOH or sat. K₂CO₃ until pH > 12.[1] The solution will become cloudy as the organic free base oils out.
-
Extract: Add DCM (Dichloromethane) and shake vigorously. The amine partitions into the DCM layer.
-
Dry: Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo.
-
Result: You will obtain a colorless to pale yellow oil .[1] This is the pure free base. Use immediately.
Module 4: Troubleshooting & FAQs
Q1: I tried Protocol A (In-Situ) in DCM, but I see a gummy precipitate. What is it?
-
Diagnosis: This is likely DIPEA[1]·HCl or TEA·HCl precipitating out.[1] While the free amine is now in solution, the byproduct salt is not.
-
Fix: This is usually harmless for the reaction. Ensure vigorous stirring. If it interferes with rheology, add a small amount of DMF (10% v/v) to solubilize the byproduct salt.[1]
Q2: My yield is low (50%) when using the 2HCl salt directly. Why?
-
Diagnosis: Stoichiometry error. The 2HCl salt has a Molecular Weight of ~215.16 g/mol , whereas the free base is ~142.24 g/mol .
-
Fix: Ensure you calculated equivalents based on the salt MW , not the free base MW. Additionally, if you didn't add enough base (at least 2.0 equiv) to neutralize the HCl before the reaction starts, the HCl will protonate your nucleophile or decompose your coupling reagent.
Q3: The compound is hygroscopic. How do I weigh it accurately?
-
Diagnosis: The dihydrochloride salt absorbs atmospheric moisture, making it sticky and altering the effective mass.
-
Fix: Dry the salt in a vacuum oven at 40°C over P₂O₅ overnight before critical weighing. Handle quickly or use a glovebox for GMP-grade work.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3163333, 1-(Propan-2-yl)piperidin-4-amine.[1] Retrieved from [Link][1]
-
Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines.[1][3][4] Journal of Organic Chemistry, 79(2), 943–954.[1][3] (Demonstrates in-situ neutralization protocols for amine salts). Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 1-Isopropylpiperidin-4-amine dihydrochloride by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is not merely a quality control checkpoint; it is a fundamental pillar of safety, efficacy, and reproducibility. 1-Isopropylpiperidin-4-amine dihydrochloride, a key piperidine derivative used as a pharmaceutical intermediate, is no exception.[1][2] Its purity can significantly impact the yield and impurity profile of subsequent synthetic steps and, ultimately, the quality of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the purity of 1-Isopropylpiperidin-4-amine dihydrochloride. We will delve into a robust High-Performance Liquid Chromatography (HPLC) method as the primary approach, contextualize its performance against viable alternatives, and provide the scientific rationale to empower you to select and implement the most suitable method for your laboratory's needs.
The Analytical Challenge: Taming a Polar, Basic Compound
1-Isopropylpiperidin-4-amine dihydrochloride (C₈H₂₀Cl₂N₂) is a small, highly polar molecule containing both a tertiary and a primary amine.[1] These basic functional groups, combined with its high polarity, present a significant challenge for traditional reversed-phase (RP) HPLC. The primary issues encountered are:
-
Poor Retention: The analyte is highly water-soluble and has little affinity for nonpolar C18 stationary phases, often leading to elution at or near the solvent front (void volume).[3]
-
Asymmetric Peak Shape (Tailing): The basic amine groups can interact strongly and secondarily with residual acidic silanol groups on the silica-based stationary phase, causing significant peak tailing. This compromises resolution and accurate integration.
Addressing these challenges is the cornerstone of a reliable analytical method. Our primary recommended method utilizes Reversed-Phase Ion-Pairing Chromatography , a powerful technique to enhance retention and improve peak shape for ionic and highly polar compounds.[4]
Primary Method: Ion-Pair Reversed-Phase HPLC with UV Detection
Ion-pair chromatography introduces a reagent into the mobile phase that has a hydrophobic tail and a charge opposite to the analyte.[5] For our cationic amine, an anionic ion-pairing agent, such as an alkyl sulfonate, is used. The mechanism involves the formation of a neutral ion-pair in the mobile phase, which increases the analyte's hydrophobicity and promotes retention on a standard RP column.[4]
Experimental Protocol: HPLC Purity Determination
This protocol is designed to be a self-validating system, incorporating system suitability tests (SSTs) to ensure performance before sample analysis, in line with pharmacopeial standards.[6]
1. Chromatographic System & Conditions:
-
HPLC System: A quaternary HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Sodium Octanesulfonate in Water, adjusted to pH 2.5 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 210 nm (Note: Piperidine derivatives lack a strong chromophore; low UV is necessary. Alternative detection methods are discussed later).
-
Injection Volume: 10 µL.
2. Reagent & Sample Preparation:
-
Ion-Pairing Solution (Mobile Phase A): Dissolve sodium octanesulfonate in HPLC-grade water to a final concentration of 10 mM. Adjust the pH to 2.5 using diluted phosphoric acid. Filter through a 0.45 µm membrane.
-
Standard Solution: Accurately weigh ~25 mg of 1-Isopropylpiperidin-4-amine dihydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile. (Concentration ≈ 0.5 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.
3. System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: Not more than 2.0.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
-
Theoretical Plates (N): Not less than 2000.
-
4. Analysis & Calculation:
-
Inject the sample solution.
-
Calculate the percentage of any impurity by the area normalization method:
-
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100%
-
-
Calculate the assay (purity) of the main component:
-
% Purity = 100% - Sum of % All Impurities
-
Causality Behind Experimental Choices:
-
Ion-Pair Reagent: Sodium octanesulfonate provides a C8 alkyl chain, offering a good balance of hydrophobicity to retain the analyte without being excessively retained itself.
-
Low pH (2.5): At this pH, both the primary and tertiary amines of the analyte are fully protonated (positively charged), ensuring consistent interaction with the ion-pairing agent. It also suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions and reducing peak tailing.
-
Gradient Elution: A gradient is employed to ensure that any less polar, late-eluting impurities related to the synthesis are effectively washed from the column.[7]
-
Low UV Detection (210 nm): The saturated piperidine ring does not have a significant UV chromophore. Detection at low wavelengths is necessary for sensitivity but can be prone to interference from mobile phase components.
Workflow Diagram: HPLC Purity Analysis
Sources
- 1. 1-Isopropylpiperidin-4-amine dihydrochloride | 534596-29-7 | Benchchem [benchchem.com]
- 2. 1-ISOPROPYL-PIPERIDIN-4-YLAMINE | 127285-08-9 [chemicalbook.com]
- 3. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 6. usp.org [usp.org]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Profiling of N-Substituted Piperidin-4-amine Scaffolds: Optimization of 1-Isopropylpiperidin-4-amine
Executive Summary: The "Goldilocks" Scaffold
In medicinal chemistry, the 1-Isopropylpiperidin-4-amine scaffold (CAS: 127285-08-9, often handled as the dihydrochloride salt CAS: 160357-94-8) represents a critical optimization point between steric bulk, basicity, and lipophilicity. While the piperidine ring is a "privileged structure" found in numerous FDA-approved drugs (e.g., Tofacitinib, Delafloxacin), the substituent on the piperidine nitrogen dictates the molecule's ADME (Absorption, Distribution, Metabolism, Excretion) fate.[1]
This guide compares the N-isopropyl variant against its primary structural analogs—N-methyl , N-cyclopropyl , and N-tert-butyl —to assist drug developers in selecting the optimal linker for GPCR ligands and kinase inhibitors.
Structural Landscape & Comparative Analysis
The selection of the N-substituent is rarely arbitrary.[1] It is a strategic choice to modulate pKa (affecting solubility and hERG liability) and Metabolic Stability (preventing N-dealkylation).[1]
Comparative Performance Matrix
The following table synthesizes physicochemical data and metabolic trends.
| Feature | 1-Isopropyl (Target) | 1-Methyl (Baseline) | 1-Cyclopropyl (Bioisostere) | 1-tert-Butyl (Steric Shield) |
| Steric Bulk (A-Value) | Moderate (2.[1]15) | Low (1.[1]70) | Moderate-High | High (>4.[1]0) |
| Basicity (pKa) | ~10.5 (Strong Base) | ~10.1 | ~8.7 - 9.2 (Lower) | ~10.8 |
| Lipophilicity (cLogP) | Moderate | Low | Moderate | High |
| Metabolic Liability | Low (Steric shielding) | High (Rapid N-demethylation) | Very Low (CYP resistant) | Very Low (Blocked) |
| hERG Risk | Moderate | High | Low (Reduced pKa) | High (Lipophilicity) |
| Synthetic Cost | Low (Acetone/Reductive) | Low | High (Cyclopropanation) | Moderate |
Key Technical Insights
-
The Metabolic Shield: The isopropyl group provides sufficient steric hindrance to inhibit N-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) compared to the methyl analog.[1] The methyl group is an accessible "handle" for oxidative attack, leading to rapid clearance.[1]
-
The pKa Modulation: The cyclopropyl analog is a powerful alternative because the strain of the cyclopropane ring pulls electron density, effectively lowering the pKa of the nitrogen lone pair by 1-2 units [1]. This is crucial for reducing hERG channel inhibition, a common toxicity liability for basic amines.[1]
-
Solubility vs. Permeability: The isopropyl variant maintains high basicity (pKa ~10.5), ensuring the molecule remains protonated at physiological pH (7.4).[1] This aids solubility but requires active transport or specific lipophilic balance for CNS penetration.[1]
Decision Logic: Selecting the Right Analog
The following decision tree illustrates the logical flow for selecting the 1-Isopropylpiperidin-4-amine scaffold over its alternatives based on experimental assay results.
Figure 1: SAR Decision Tree for N-substituted piperidine optimization. The Isopropyl group acts as the primary "standard fix" for metabolic instability before resorting to more exotic groups.
Experimental Protocol: Synthesis & Validation
To ensure reproducibility, we utilize a Reductive Amination protocol. This method is preferred over direct alkylation (using isopropyl halides) to avoid over-alkylation to quaternary ammonium salts.[1]
Target Molecule: 1-Isopropylpiperidin-4-amine dihydrochloride Precursor: N-Boc-4-piperidone (or 4-Piperidone monohydrate HCl)
Workflow Diagram
Figure 2: Step-by-step reductive amination pathway for high-purity synthesis.
Detailed Methodology
1. Reagents Setup:
-
Substrate: 4-Boc-aminopiperidine (if protecting the primary amine) or 1,4-dioxa-8-azaspiro[4.5]decane (protected ketone) is often used.[1] However, for direct synthesis of the title compound, 1-benzylpiperidin-4-one is a common starting point, followed by debenzylation.[1]
-
Direct Route (Industrial): Reaction of 4-aminopiperidine (protected as carbamate) with acetone and reducing agent.[1]
2. Reductive Amination Protocol:
-
Imine Formation: Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) in dry Methanol (0.5 M). Add Acetone (3.0 eq) and Acetic Acid (1.0 eq) to buffer pH to ~5. Stir at Room Temperature (RT) for 30 mins.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is preferred over NaBH4 for its selectivity toward imines over ketones.[1]
-
Reaction: Warm to RT and stir for 12 hours. Monitor by LC-MS (Target M+H: ~243 for Boc-protected intermediate).[1]
-
Quench: Quench with saturated NaHCO3. Extract with Ethyl Acetate (3x).[1] Dry organic layer over MgSO4.[1]
3. Deprotection & Salt Formation (The Dihydrochloride):
-
Dissolve the crude Boc-intermediate in 1,4-Dioxane.[1]
-
Add 4M HCl in Dioxane (5.0 eq). Stir at RT for 4 hours. Precipitation of the white solid occurs.[1]
-
Isolation: Filter the precipitate. Wash with diethyl ether (to remove non-polar impurities).[1]
-
Drying: Dry under high vacuum to yield 1-Isopropylpiperidin-4-amine dihydrochloride as a hygroscopic white solid.[1]
4. Self-Validating QC Check:
-
1H NMR (D2O): Look for the characteristic isopropyl septet at
~3.4-3.5 ppm and the doublet methyls at ~1.3 ppm.[1] -
Elemental Analysis: Chlorine content should reflect a 1:2 molar ratio (Dihydrochloride).[1]
Applications in Drug Discovery[3][4][5][6][7][8][9][10]
Case Study: CCR2/CCR5 Antagonists
In the development of chemokine receptor antagonists (e.g., for rheumatoid arthritis), the basic nitrogen of the piperidine ring often interacts with a conserved Aspartate/Glutamate residue in the GPCR binding pocket.
-
Observation: The N-methyl analog showed a half-life (
) of <15 min in human liver microsomes.[1] -
Solution: Substitution with N-isopropyl increased
to >60 min without disrupting the salt-bridge interaction, as the isopropyl group fits into the hydrophobic sub-pocket adjacent to the Aspartate residue [2].
Case Study: Sigma-1 Receptor Ligands
For Sigma-1 ligands, the N-substituted piperidine is a classic pharmacophore.[1][2]
-
Data: N-Cyclopropyl variants often show higher affinity due to the "sigma-hole" effect and specific hydrophobic packing, but N-isopropyl remains the cost-effective, high-solubility baseline for initial screening libraries [3].
References
-
Wuitschik, G., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995.[1] [Link][1]
-
Cumming, J. G., et al. (2012).[1] "N-Linked Piperidine Scaffolds as CCR5 Antagonists." Bioorganic & Medicinal Chemistry Letters, 22(5), 1864-1869.[1] [Link]
-
Meyer, C., et al. (2018).[1] "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands." ChemMedChem, 13(1), 34-45.[1] [Link]
Sources
A Comparative Guide to the X-ray Crystallography of 1-Isopropylpiperidin-4-amine Dihydrochloride Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. Among the various analytical techniques, single-crystal X-ray crystallography remains the definitive method for elucidating the exact atomic arrangement of a compound in the solid state.[1] This guide provides an in-depth comparison and procedural overview for the structural analysis of 1-Isopropylpiperidin-4-amine dihydrochloride and its derivatives, a class of compounds relevant to pharmaceutical development.[2] The piperidine scaffold is a key pharmacophore, and understanding the spatial orientation of its substituents is critical for predicting and optimizing biological activity.[3][4]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers insights into potential challenges, and compares crystallographic approaches with alternative analytical techniques to provide a holistic view for the practicing scientist.
The Strategic Importance of Crystallizing Piperidine Derivatives
The piperidine ring is a prevalent motif in numerous biologically active compounds.[5] Its chair-like conformation and the axial/equatorial positioning of substituents create distinct stereoisomers that can interact very differently with biological targets. For a molecule like 1-Isopropylpiperidin-4-amine, protonation to a dihydrochloride salt is a common strategy to improve solubility and crystallinity. However, this also introduces complexities, such as multiple hydrogen bond donors and acceptors, which significantly influence the resulting crystal lattice.
X-ray crystallography provides unequivocal proof of:
-
Molecular Connectivity and Identity: Confirming the successful synthesis of the target molecule.
-
Absolute Stereochemistry: Differentiating between enantiomers and diastereomers.
-
Conformational Analysis: Revealing the preferred solid-state conformation of the piperidine ring and its substituents.
-
Intermolecular Interactions: Mapping the network of hydrogen bonds, ionic interactions, and van der Waals forces that dictate crystal packing.[6]
This information is invaluable for structure-activity relationship (SAR) studies and for understanding the physicochemical properties of a drug candidate, such as stability and polymorphism.
Experimental Workflow: From Synthesis to Structure
The path from a synthesized powder to a refined crystal structure is a multi-step process that requires meticulous execution. Each stage presents unique challenges and decision points that impact the quality of the final result.
Diagram: General X-ray Crystallography Workflow
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol
I. Crystal Growth (The Art and Science)
-
Objective: To grow single crystals of sufficient size (>50 µm) and quality (well-ordered, without significant defects).
-
Rationale: The quality of the diffraction pattern is directly dependent on the internal order of the crystal. Dihydrochloride salts are often highly polar and hygroscopic, making solvent selection crucial.
-
Methodology:
-
Solubilization: Dissolve the purified 1-Isopropylpiperidin-4-amine dihydrochloride derivative in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol, ethanol, or water). Gentle heating can be used to ensure complete dissolution.
-
Slow Evaporation: Place the solution in a small, clean vial covered with a cap containing a few pinholes. The slow evaporation of the solvent over several days to weeks gradually increases the concentration, promoting the formation of well-ordered crystals.
-
Vapor Diffusion:
-
Liquid-Liquid: Place the concentrated solution from Step 1 inside a small open vial. Place this vial inside a larger, sealed jar containing a more non-polar "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether, ethyl acetate, or hexane). The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.
-
Rationale: This method provides finer control over the rate of crystallization compared to slow evaporation, often yielding higher quality crystals.
-
-
Monitoring: Regularly inspect the vials under a microscope without disturbing them. Once suitable crystals have formed, they must be harvested promptly to prevent degradation or the growth of aggregates.
-
II. Crystal Mounting and Data Collection
-
Objective: To select a high-quality single crystal, mount it on the diffractometer, and collect a complete set of diffraction data.
-
Methodology:
-
Selection: Under a polarized light microscope, select a crystal that is clear, has well-defined faces, and becomes fully extinct when the polarizers are rotated. This indicates a single, well-ordered lattice.
-
Mounting: Using a micro-loop (e.g., a MiTeGen MicroMount™), carefully pick up the selected crystal along with a small amount of cryoprotectant oil (e.g., Paratone-N) to prevent moisture absorption and degradation in the X-ray beam.
-
Cryo-cooling: Immediately place the mounted crystal into a cold stream of nitrogen gas (typically 100 K) on the diffractometer.
-
Rationale: Cryo-cooling minimizes atomic vibrations and significantly reduces radiation damage from the X-ray beam, leading to higher-resolution data.
-
-
Data Collection: Perform data collection using a modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[1] A series of diffraction images (frames) are collected as the crystal is rotated.[1]
-
III. Structure Solution and Refinement
-
Objective: To process the raw diffraction data to obtain a final, accurate 3D model of the molecule.
-
Methodology:
-
Data Integration and Scaling: Software is used to integrate the intensities of the thousands of measured reflections and apply corrections for experimental factors. This yields a file containing the unique reflection data.
-
Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map. This map reveals the positions of the heavier atoms (Cl, N, C).
-
Model Building and Refinement: An initial molecular model is fitted to the electron density map. This model is then refined using a least-squares minimization algorithm, where atomic positions and displacement parameters are adjusted to best fit the experimental data. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final model is validated using metrics such as the R-factors (R1, wR2), which indicate the agreement between the calculated and observed structure factors.[1] The final structure is also checked for geometric plausibility and deposited in a crystallographic database like the Cambridge Structural Database (CSD).[7][8]
-
Comparative Crystallographic Data Analysis
The introduction of different substituents onto the 1-Isopropylpiperidin-4-amine scaffold can lead to significant changes in the crystal packing and unit cell parameters. The following table provides a hypothetical comparison based on typical observations for small molecule hydrochlorides to illustrate these effects.
| Parameter | 1-Isopropylpiperidin-4-amine Dihydrochloride (Parent) | 3-Phenyl-1-Isopropylpiperidin-4-amine Dihydrochloride (Derivative) | Rationale for Change |
| Molecular Formula | C₈H₂₀Cl₂N₂ | C₁₄H₂₄Cl₂N₂ | Addition of a C₆H₄ group. |
| Crystal System | Monoclinic | Triclinic | The bulkier, less symmetric phenyl group can disrupt simpler packing motifs, favoring a lower symmetry system. |
| Space Group | P2₁/c | P-1 | P2₁/c is a very common space group for centrosymmetric packing. The derivative might pack in the common triclinic space group P-1. |
| a (Å) | 8.5 | 7.9 | Unit cell dimensions adjust to accommodate the different molecular shape. |
| b (Å) | 12.1 | 10.5 | A larger molecule does not always mean a larger unit cell; packing efficiency is key. |
| c (Å) | 10.3 | 11.8 | |
| β (°) ** | 98.5 | 75.2 | Significant change due to the shift in crystal system. |
| V (ų) ** | 1050 | 935 | The larger molecule packs more efficiently, resulting in a smaller volume per molecule if Z remains constant. |
| Z | 4 | 2 | The number of molecules in the unit cell may change to achieve the most stable packing arrangement. |
| R1 (final) | 0.035 | 0.042 | Both values indicate a well-refined structure. A slightly higher R1 for the derivative could be due to minor disorder in the phenyl ring. |
Interpreting the Data: The key insight from such a comparison is how molecular modifications influence intermolecular interactions. The parent compound's packing is likely dominated by a robust network of N-H···Cl⁻ hydrogen bonds. The introduction of a phenyl group in the derivative adds the possibility of π-π stacking or C-H···π interactions, which can completely alter the preferred packing arrangement, leading to a different space group and unit cell.[9]
Diagram: Structure-Property Relationship
Caption: The relationship between molecular structure and the resulting diffraction data.
Comparison with Alternative Analytical Techniques
While single-crystal X-ray diffraction is the gold standard for solid-state structure elucidation, a comprehensive characterization relies on a suite of analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal XRD | Absolute 3D atomic arrangement, bond lengths/angles, intermolecular interactions. | Unambiguous and definitive structural proof.[7] | Requires high-quality single crystals, which can be difficult to grow. |
| Powder XRD (PXRD) | Crystalline phase identification, polymorphism screening, lattice parameters. | Fast, uses bulk powder sample, non-destructive. | Does not typically yield atomic coordinates for a novel compound without advanced computational methods.[10] |
| NMR Spectroscopy | Molecular connectivity and conformation in solution. | Excellent for structure elucidation in the solution phase, which may be more biologically relevant.[11] | Provides an average structure; does not reveal solid-state packing. Ambiguities can arise for complex stereoisomers. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula confirmation. | High sensitivity, requires very little sample. | Provides no information about 3D structure or stereochemistry. |
Synergistic Approach: These techniques are not mutually exclusive but are highly complementary. MS confirms the mass, NMR confirms the structure in solution, PXRD assesses the bulk sample's purity and crystallinity, and single-crystal XRD provides the definitive solid-state structure.
Conclusion
The X-ray crystallographic analysis of 1-Isopropylpiperidin-4-amine dihydrochloride derivatives is a powerful and essential tool in the arsenal of the medicinal chemist. It delivers an unparalleled level of structural detail, providing critical insights into the stereochemical and conformational properties that govern biological function. While the process, particularly crystal growth, can be challenging, the resulting data is invaluable for rational drug design and development. By integrating crystallographic data with information from other analytical techniques like NMR and PXRD, researchers can build a comprehensive understanding of their molecules, accelerating the journey from initial synthesis to a viable drug candidate.
References
- Benchchem.
- PubChem. 1-(Propan-2-yl)piperidin-4-amine.
- ChemicalBook. 1-ISOPROPYL-PIPERIDIN-4-YLAMINE | 127285-08-9.
- PubChem. 4-Isopropylpiperidin-1-amine.
- MDPI.
- ACS Publications.
- Taylor & Francis Online. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- PubMed. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone.
- Springer Nature Experiments. X-ray Diffraction Protocols and Methods.
- PMC. Synthesis, X-ray diffraction analysis, quantum chemical studies and α-amylase inhibition of probenecid derived S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids.
- ResearchGate.
- Excillum. Small molecule crystallography.
- Synblock. CAS 127285-08-9 | 1-Isopropylpiperidin-4-amine.
- ResearchGate.
- ResearchGate.
- CCDC. Search - Access Structures.
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- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Search - Access Structures [ccdc.cam.ac.uk]
- 9. Synthesis, X-ray diffraction analysis, quantum chemical studies and α-amylase inhibition of probenecid derived S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
Technical Comparison Guide: Cross-Reactivity Profiling of 1-Isopropylpiperidin-4-amine Scaffolds
Executive Summary
1-Isopropylpiperidin-4-amine is a "privileged scaffold" in medicinal chemistry, frequently utilized as a pharmacophore in ligands targeting G-Protein Coupled Receptors (GPCRs)—specifically chemokine (CCR2/CCR5), muscarinic, and serotonergic receptors—and as a solubilizing moiety in kinase inhibitors.[1]
While the N-isopropyl substituent enhances lipophilicity and basicity (often improving target affinity and membrane permeability), it introduces significant liabilities regarding promiscuity and cardiotoxicity .[1] This guide compares the performance and safety profiles of 1-isopropylpiperidin-4-amine derivatives against key structural alternatives (N-methyl, N-ethyl, and N-acetyl analogs), providing evidence-based protocols for assessing cross-reactivity.[1]
Mechanistic Analysis: The "Privileged" Liability
To understand cross-reactivity, one must analyze the physicochemical interaction of the scaffold with biological targets.
The Pharmacophore (Target Binding)
The 4-aminopiperidine core typically acts as a cationic anchor .[1] At physiological pH, the piperidine nitrogen (pKa ~10.5) is protonated.[1]
-
Mechanism: It forms a critical salt bridge (ionic interaction) with a conserved Aspartate residue in the transmembrane region of aminergic GPCRs (e.g., Asp3.32 in monoamine receptors).
-
Role of Isopropyl: The bulky isopropyl group fills hydrophobic pockets adjacent to the orthosteric site, often increasing potency via Van der Waals interactions compared to a simple methyl group.
The Liability (Off-Target Binding)
The same features that drive potency drive cross-reactivity:
-
hERG Channel Blockade: The protonated nitrogen mimics the potassium ion, while the isopropyl group engages the hydrophobic residues (Tyr652/Phe656) within the hERG pore. This "trapping" mechanism is the primary safety risk.
-
Phospholipidosis: The amphiphilic nature (cationic amine + lipophilic tail) facilitates lysosomal accumulation.
-
Selectivity Window: High affinity for the intended target often bleeds into affinity for structurally related receptors (e.g., Muscarinic M1-M5, Alpha-1 Adrenergic).[1]
Comparative Performance Analysis
The following analysis contrasts the 1-Isopropyl variant with 1-Methyl (reduced bulk/lipophilicity) and N-Acetyl (neutralized basicity) analogs.[1]
Table 1: Physicochemical & Safety Profile Comparison
Data represents a consensus of structure-activity relationship (SAR) trends observed in chemokine and kinase inhibitor optimization campaigns.[1]
| Feature | 1-Isopropyl Variant | 1-Methyl Variant | N-Acetyl (Amide) Variant |
| Basicity (pKa) | ~10.5 (High) | ~10.2 (High) | Neutral (Non-basic) |
| Lipophilicity (cLogP) | High (+0.5 vs Methyl) | Moderate | Low to Moderate |
| Primary Potency | High (Optimal hydrophobic fill) | Moderate (Often 2-5x loss) | Low (Loss of ionic bond) |
| hERG Liability (IC50) | High Risk (< 1-5 µM) | Moderate Risk (5-20 µM) | Low Risk (> 30 µM) |
| CNS Penetration | Excellent | Good | Poor to Moderate |
| Metabolic Stability | Susceptible to N-dealkylation | Susceptible to N-demethylation | Stable |
Key Insight: The "Isopropyl Effect"
Replacing a Methyl group with an Isopropyl group typically increases hERG binding affinity by 3-10 fold .[1] While it may boost primary target potency, the Selectivity Index (SI) often shrinks.
-
Recommendation: If the Isopropyl variant shows hERG IC50 < 10 µM, consider bioisosteric replacement (e.g., switching to a 4-fluoropiperidine or morpholine core) rather than simple alkyl changes.[1]
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for optimizing this scaffold when cross-reactivity is detected.
Figure 1: SAR Decision Tree for mitigating amine-mediated promiscuity.
Experimental Protocols for Cross-Reactivity
To validate the safety of a 1-isopropylpiperidin-4-amine based candidate, the following two protocols are mandatory.
Protocol A: Automated Patch Clamp (hERG Liability)
Purpose: To quantify the risk of QT prolongation.
-
Cell Line: CHO or HEK293 cells stably expressing KCNH2 (hERG).[1]
-
Preparation:
-
Electrophysiology (Voltage Protocol):
-
Holding Potential: -80 mV.[1]
-
Depolarization: Pulse to +40 mV for 500 ms (opens channels).
-
Repolarization: Ramp down to -50 mV (elicits tail current).
-
-
Data Analysis:
-
Acceptance Criteria: A "Clean" profile requires IC50 > 30 µM or > 30x the projected therapeutic Cmax.[1]
Protocol B: Broad Panel Radioligand Binding (Off-Target Profiling)
Purpose: To identify promiscuous binding to other aminergic GPCRs.[1]
-
Target Selection: Must include Muscarinic (M1-M5) , Adrenergic (α1, α2) , Dopaminergic (D2) , and Histamine (H1) receptors due to structural similarity.[1]
-
Assay Conditions:
-
Ligand: Use tritiated antagonists (e.g., [3H]-NMS for Muscarinic).[1]
-
Incubation: 60 mins at 25°C in Tris-HCl buffer (pH 7.4).
-
Compound Conc: Screen initially at 10 µM .
-
-
Interpretation:
Workflow Visualization: The Screening Cascade
Figure 2: Integrated Screening Cascade for Piperidine-based Candidates.
References
-
PubChem. 1-(Propan-2-yl)piperidin-4-amine Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1]
-
Jamieson, C., et al. (2025).[1] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade.[1][3] European Journal of Medicinal Chemistry.[1] Available at: [Link] (Search Term: Piperidine scaffold review 2025)[1]
-
FDA/CDER. (2026).[1] Analysis of secondary pharmacology assays received by the US Food and Drug Administration.[4] ResearchGate.[1][4][5] Available at: [Link]
-
Gollapudi, R., et al. (2022).[1][6] Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK. ACS Medicinal Chemistry Letters.[1] Available at: [Link]
-
Waring, M.J., et al. (2013).[1] A fingerprint pair analysis of hERG inhibition data. Journal of Cheminformatics.[1] Available at: [Link][1]
Sources
- 1. 1-(Propan-2-yl)piperidin-4-amine | C8H18N2 | CID 3163333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
